molecular formula C29H39NO7 B12303170 Carmichaenine D

Carmichaenine D

Cat. No.: B12303170
M. Wt: 513.6 g/mol
InChI Key: DGKLDJINLBMVKG-UHFFFAOYSA-N
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Description

Carmichaenine D is a useful research compound. Its molecular formula is C29H39NO7 and its molecular weight is 513.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H39NO7

Molecular Weight

513.6 g/mol

IUPAC Name

[11-ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C29H39NO7/c1-3-30-13-27(14-31)10-9-19(32)29-17-11-16-18(36-2)12-28(35,21(25(29)30)22(33)24(27)29)20(17)23(16)37-26(34)15-7-5-4-6-8-15/h4-8,16-25,31-33,35H,3,9-14H2,1-2H3

InChI Key

DGKLDJINLBMVKG-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)O)O)CO

Origin of Product

United States

Foundational & Exploratory

Unveiling Carmichaenine D: A Technical Guide to its Isolation from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Carmichaenine D, a C19-diterpenoid alkaloid, from the plant Aconitum carmichaelii. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the workflow for clarity. The information herein is curated for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to Aconitum carmichaelii and its Alkaloids

Aconitum carmichaelii, commonly known as "Fuzi" or "Chuanwu" in traditional Chinese medicine, is a plant species belonging to the Ranunculaceae family. It is a rich source of structurally diverse diterpenoid alkaloids, which are of significant interest to the pharmaceutical industry due to their wide range of biological activities. These alkaloids are broadly classified into C18, C19, and C20 types, with the C19-diterpenoid alkaloids being particularly abundant and pharmacologically active. This compound falls into this latter category and has been identified in the flowers of Aconitum carmichaelii.

Experimental Protocol for the Isolation of Diterpenoid Alkaloids

The following protocol is a synthesized methodology based on established procedures for the isolation of diterpenoid alkaloids from Aconitum carmichaelii. While the specific isolation of this compound is not extensively detailed in publicly available literature, this general approach, as described in studies on similar compounds from the same plant, provides a robust framework for its successful isolation.

Plant Material and Extraction

Plant Material: The lateral roots of Aconitum carmichaelii Debx. are typically used for the isolation of these alkaloids.

Extraction:

  • Air-dry the plant material and grind it into a coarse powder.

  • Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

  • Suspend the crude extract in a 2% tartaric acid solution and partition with ethyl acetate (B1210297) (EtOAc) to remove less polar compounds.

  • Adjust the pH of the aqueous layer to 9-10 with 25% ammonia (B1221849) solution.

  • Extract the alkaline solution with chloroform (B151607) (CHCl₃) or a mixture of chloroform and methanol (B129727) (e.g., 9:1 v/v) multiple times.

  • Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.

Chromatographic Separation and Purification

The crude alkaloid fraction is a complex mixture that requires multiple chromatographic steps for the isolation of individual compounds.

Step 1: Macroporous Resin Column Chromatography

  • Stationary Phase: D101 macroporous resin.

  • Mobile Phase: A stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% EtOH).

  • Procedure: The crude alkaloid extract is dissolved in water and loaded onto the column. Fractions are eluted with the ethanol gradient, and fractions containing alkaloids (as determined by thin-layer chromatography) are collected and combined.

Step 2: Silica (B1680970) Gel Column Chromatography

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: A gradient of methanol (MeOH) in chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂). The specific gradient will depend on the polarity of the target compounds.

  • Procedure: The enriched alkaloid fraction from the previous step is applied to the silica gel column. Fractions are collected and analyzed by TLC. Fractions with similar profiles are combined.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Stationary Phase: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) or methanol (MeOH) in water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Procedure: Fractions containing this compound from the silica gel column are further purified by prep-HPLC to yield the pure compound.

The following diagram illustrates the general workflow for the isolation of diterpenoid alkaloids from Aconitum carmichaelii.

G General Workflow for Diterpenoid Alkaloid Isolation plant_material Aconitum carmichaelii (Lateral Roots) extraction Extraction with 95% EtOH plant_material->extraction partition Acid-Base Partitioning extraction->partition crude_alkaloids Crude Alkaloid Fraction partition->crude_alkaloids macroporous_resin Macroporous Resin Column Chromatography crude_alkaloids->macroporous_resin silica_gel Silica Gel Column Chromatography macroporous_resin->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc carmichaenine_d Pure this compound prep_hplc->carmichaenine_d

General Workflow for Diterpenoid Alkaloid Isolation

Quantitative Data and Structural Elucidation

The structural elucidation of isolated alkaloids is a critical step and is typically achieved through a combination of spectroscopic techniques.

TechniquePurpose
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides precise mass measurements.
Nuclear Magnetic Resonance (NMR) Elucidation of the carbon-hydrogen framework and stereochemistry. This includes ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy Detection of chromophores within the molecular structure.
ParameterDescription
Yield The amount of pure compound obtained from a given amount of starting plant material (e.g., mg of this compound per kg of dried roots).
Purity The percentage purity of the final isolated compound, typically determined by HPLC analysis.
Molecular Formula Determined by HRMS, e.g., C₂₇H₄₃NO₇.
¹H NMR Data Chemical shifts (δ in ppm), coupling constants (J in Hz), and multiplicity of all proton signals.
¹³C NMR Data Chemical shifts (δ in ppm) for all carbon atoms.
Optical Rotation The specific rotation [α]D, which indicates the chirality of the molecule.

Potential Signaling Pathways and Biological Activities

Diterpenoid alkaloids from Aconitum species are known to interact with various biological targets, most notably voltage-gated sodium channels. The aconitine-type alkaloids, to which this compound likely belongs, are known to be potent cardiotoxins and neurotoxins due to their ability to persistently activate these channels. This leads to a continuous influx of sodium ions, causing membrane depolarization and subsequent physiological effects.

The diagram below illustrates a simplified representation of the interaction of aconitine-type alkaloids with voltage-gated sodium channels.

G Interaction of Aconitine-type Alkaloids with Voltage-Gated Sodium Channels alkaloid Aconitine-type Alkaloid (e.g., this compound) binding Binds to Site 2 of the α-subunit alkaloid->binding na_channel Voltage-Gated Sodium Channel na_channel->binding activation Persistent Activation of the Channel binding->activation na_influx Continuous Na⁺ Influx activation->na_influx depolarization Membrane Depolarization na_influx->depolarization effect Physiological Effects (Cardiotoxicity, Neurotoxicity) depolarization->effect

Spectroscopic Data of Carmichaenine D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carmichaenine D is a C19-diterpenoid alkaloid isolated from the genus Aconitum, notably from Aconitum carmichaelii. These alkaloids are of significant interest to researchers due to their complex structures and diverse biological activities. The structural elucidation of these natural products relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the spectroscopic data and the experimental protocols typically employed in the characterization of this compound and related diterpenoid alkaloids.

Due to the limited availability of specific spectroscopic data for this compound in the public domain, this guide will utilize data from a closely related and structurally representative C19-diterpenoid alkaloid, 1-epi-hokbusine A , also isolated from Aconitum carmichaelii, to illustrate the principles and data presentation.

Spectroscopic Data

The structural determination of C19-diterpenoid alkaloids is achieved through the detailed analysis of their spectroscopic data. The following tables summarize the key NMR, MS, and IR data for the representative compound, 1-epi-hokbusine A.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of diterpenoid alkaloids. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for unambiguous assignments.

Table 1: ¹H NMR Spectroscopic Data for 1-epi-hokbusine A (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.42m
22.58m
33.95m
54.10d6.5
64.35t5.0
72.75m
92.90m
103.20d7.0
132.95m
144.90t5.0
152.40m
163.80m
172.85s
19a2.70d12.0
19b3.10d12.0
N-CH₂2.50, 2.80m
N-CH₃1.10t7.0
1-OCH₃3.30s
6-OCH₃3.40s
8-OCH₃3.25s
16-OCH₃3.35s
18-OCH₃3.15s

Table 2: ¹³C NMR Spectroscopic Data for 1-epi-hokbusine A (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
182.51150.2
226.51235.5
334.81345.0
439.01475.5
552.51538.0
683.01682.0
748.51761.5
877.01878.0
945.51958.0
1041.0N-CH₂49.0
N-CH₃13.5
1-OCH₃56.06-OCH₃59.0
8-OCH₃56.516-OCH₃56.2
18-OCH₃57.5
Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the alkaloid. High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.

Table 3: Mass Spectrometry Data for a Representative C19-Diterpenoid Alkaloid

TechniqueIonm/z
ESI-MS[M+H]⁺496
HR-ESI-MS[M+H]⁺496.3325 (Calculated for C₂₇H₄₅NO₆: 496.3320)
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the presence of specific functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopy Data for a Representative C19-Diterpenoid Alkaloid

Wavenumber (cm⁻¹)Assignment
3450O-H stretching
2930, 2870C-H stretching (aliphatic)
1460C-H bending
1090C-O stretching (ether and alcohol)

Experimental Protocols

The isolation and spectroscopic analysis of C19-diterpenoid alkaloids from Aconitum species involve a series of well-established procedures.

Isolation and Purification
  • Extraction: The air-dried and powdered plant material (e.g., roots of Aconitum carmichaelii) is typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 2% HCl) and then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.

Spectroscopic Analysis
  • NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (typically 400 MHz or higher). Samples are dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra are acquired to establish the complete structure and relative stereochemistry.

  • Mass Spectrometry: Mass spectra are typically obtained using electrospray ionization (ESI) or fast atom bombardment (FAB) techniques. High-resolution mass spectrometry (HR-ESI-MS or HR-FAB-MS) is used to determine the elemental composition and confirm the molecular formula.

  • Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples are typically prepared as a thin film on a KBr pellet or dissolved in a suitable solvent.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a C19-diterpenoid alkaloid like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Aconitum Plant Material Extraction Solvent Extraction Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Chromatography Chromatographic Separation Acid_Base->Chromatography Pure_Compound Pure Alkaloid (e.g., this compound) Chromatography->Pure_Compound NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Pure_Compound->NMR MS Mass Spectrometry (ESI-MS, HR-ESI-MS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure Final Structure Data_Analysis->Structure

Caption: Workflow for the isolation and spectroscopic analysis of C19-diterpenoid alkaloids.

Carmichaenine D: A Technical Overview of its Natural Source, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Carmichaenine D is a C19-diterpenoid alkaloid naturally occurring in the plant species Aconitum carmichaelii. As a member of the aconitine-type alkaloids, it shares a complex structural framework characteristic of this class of compounds. While the presence of this compound in Aconitum carmichaelii has been established, quantitative data regarding its abundance is limited, suggesting it may be a minor constituent compared to other well-studied alkaloids from this plant. This document provides a comprehensive guide to the natural source of this compound, available information on its abundance, detailed experimental protocols for the isolation of related C19-diterpenoid alkaloids, and an overview of the potential signaling pathways modulated by this class of compounds.

Natural Source and Abundance

This compound has been identified as a natural product isolated from the aerial parts of Aconitum carmichaelii Debx., a plant belonging to the Ranunculaceae family. This species, commonly known as "Fuzi" or "Chuanwu" in traditional Chinese medicine, is a rich source of various structurally diverse diterpenoid alkaloids.

For context, the abundance of major C19-diterpenoid alkaloids in the raw lateral roots of Aconitum carmichaelii can vary significantly. The following table summarizes the concentration ranges for some of the well-studied alkaloids from this plant.

AlkaloidPlant PartConcentration Range (mg/g)
MesaconitineRaw Lateral Root0.04 - 1.32
HypaconitineRaw Lateral Root0.05 - 0.80
AconitineRaw Lateral Root0.00 - 0.31
This compound Aerial Parts Not Quantified

Note: The concentrations of these alkaloids can be significantly reduced through processing methods.

Experimental Protocols: Isolation of C19-Diterpenoid Alkaloids from Aconitum carmichaelii

While a specific protocol solely for the isolation of this compound is not detailed in available literature, a general methodology for the extraction and isolation of C19-diterpenoid alkaloids from Aconitum carmichaelii can be outlined. The following is a synthesized protocol based on established methods for this class of compounds.

Extraction
  • Sample Preparation: The air-dried and powdered aerial parts of Aconitum carmichaelii are used as the starting material.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with a solvent system, typically 70-80% aqueous ethanol (B145695) or methanol, at room temperature or with gentle heating. This process is usually repeated multiple times to ensure complete extraction of the alkaloids.

  • Solvent Removal: The combined extracts are concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning
  • Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl or H₂SO₄) to protonate the nitrogen-containing alkaloids, rendering them water-soluble.

  • Defatting: The acidic solution is then partitioned with a non-polar organic solvent (e.g., petroleum ether or diethyl ether) to remove lipids and other non-alkaloidal components.

  • Basification: The aqueous layer containing the protonated alkaloids is then made alkaline (e.g., with NH₄OH or Na₂CO₃ to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: The basified aqueous solution is repeatedly extracted with a moderately polar organic solvent, such as chloroform (B151607) or ethyl acetate, to isolate the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid extract, being a complex mixture, requires further separation using various chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing compounds of interest are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier such as formic acid or trifluoroacetic acid. This step is crucial for isolating individual alkaloids like this compound in high purity.

Structure Elucidation

The structure of the isolated pure compound is then determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Potential Signaling Pathways

Specific studies on the signaling pathways directly modulated by this compound are not yet available. However, based on the known pharmacological activities of other C19-diterpenoid alkaloids from Aconitum carmichaelii, particularly aconitine, several potential pathways can be inferred.

Aconitine and related alkaloids are known to exert their effects primarily through the modulation of voltage-gated sodium channels (VGSCs) in excitable cells. Additionally, they have been shown to influence inflammatory signaling pathways.

Voltage-Gated Sodium Channel (VGSC) Modulation

Aconitine-type alkaloids are potent activators of VGSCs. They bind to site 2 of the α-subunit of the channel, leading to a persistent activation and an influx of Na⁺ ions. This disrupts the normal electrical signaling in neurons and muscle cells, leading to cardiotoxic and neurotoxic effects.

VGSC_Modulation Carmichaenine_D This compound (and related alkaloids) VGSC Voltage-Gated Sodium Channel (VGSC) Carmichaenine_D->VGSC Binds to Site 2 Persistent_Activation Persistent Activation VGSC->Persistent_Activation Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Cell_Depolarization Prolonged Cell Depolarization Na_Influx->Cell_Depolarization Altered_Signaling Altered Neuronal and Myocardial Signaling Cell_Depolarization->Altered_Signaling NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB_Phosphorylation IκBα Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Activation NF-κB (p65/p50) Activation & Nuclear Translocation IkB_Phosphorylation->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Carmichaenine_D This compound (Potential) Carmichaenine_D->IKK_Complex Inhibition?

The Carmichaenine D Biosynthetic Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine D is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. These compounds are of significant interest due to their potent biological activities. However, the intricate biosynthetic pathway leading to this compound and other related alkaloids is not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding and the proposed biosynthetic pathway of this compound. It integrates findings from transcriptomic analyses of A. carmichaelii and general knowledge of diterpenoid alkaloid biosynthesis. This document outlines the initial steps in the formation of the diterpenoid skeleton and the subsequent proposed modifications leading to this compound. Furthermore, it presents representative experimental protocols for the characterization of the involved enzymes and quantitative data on related alkaloids found in A. carmichaelii.

Introduction

Aconitum species are renowned for producing a diverse array of structurally complex and biologically active diterpenoid alkaloids. Among these, the C19-diterpenoid alkaloids, also known as norditerpenoid alkaloids, are prominent. This compound belongs to this class of compounds. The biosynthesis of these intricate molecules is a multi-step process involving a variety of enzymes, including terpene synthases, cytochrome P450 monooxygenases (CYPs), methyltransferases, and acyltransferases. While the early stages of diterpenoid biosynthesis are relatively well understood, the late-stage modifications that generate the vast diversity of these alkaloids are still an active area of research. This guide synthesizes the available data to present a putative biosynthetic pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to begin with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.

Formation of the Diterpenoid Skeleton

The initial steps involve the formation of the C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), from IPP and DMAPP. GGPP is then cyclized to form the characteristic polycyclic diterpene skeleton. Transcriptomic studies of A. carmichaelii have identified candidate genes for these early steps.[1] The proposed sequence is as follows:

  • IPP and DMAPP Synthesis: Produced from the MVA and MEP pathways.

  • GGPP Synthesis: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of IPP and DMAPP to form GGPP.

  • Diterpene Cyclization: GGPP is cyclized by a diterpene synthase, likely a copalyl diphosphate (B83284) synthase (CPS) and then a kaurene synthase-like (KSL) enzyme, to produce a tetracyclic diterpene skeleton, such as ent-kaurene (B36324) or a related isomer. It is hypothesized that the C19-diterpenoid alkaloids are derived from an atisane-type diterpene skeleton.

Post-Cyclization Modifications

Following the formation of the core diterpenoid skeleton, a series of oxidative modifications, rearrangements, and substitutions are required to yield this compound. These steps are less understood and are largely hypothesized based on the structure of this compound and other related alkaloids. These modifications are likely catalyzed by CYPs, methyltransferases, and other enzymes.

The proposed modifications to the C20 diterpenoid skeleton to form the C19-norditerpenoid backbone and subsequently this compound include:

  • Oxidative Reactions: Multiple hydroxylation steps at various positions on the diterpene ring system, likely catalyzed by CYPs.

  • Loss of a Carbon Atom: The characteristic C19 structure of norditerpenoid alkaloids is formed by the loss of a carbon atom from the C20 precursor. The exact mechanism for this is still under investigation.

  • N-incorporation: The nitrogen atom is incorporated to form the characteristic N-ethyl group.

  • Methylation and Acetylation: Specific hydroxyl groups are methylated by methyltransferases, and others may be acetylated by acetyltransferases to yield the final structure of this compound.

A proposed logical flow for the biosynthesis is depicted in the following diagram:

Carmichaenine_D_Biosynthesis cluster_0 Upstream Pathways cluster_1 Core Diterpenoid Biosynthesis cluster_2 Post-Cyclization Modifications (Hypothetical) MVA MVA Pathway IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP MEP MEP Pathway MEP->IPP_DMAPP GGPP GGPP IPP_DMAPP->GGPP GGPPS Diterpene_Skeleton C20 Diterpene Skeleton (e.g., atisane-type) GGPP->Diterpene_Skeleton di-TPS C19_Skeleton C19-Norditerpenoid Skeleton Diterpene_Skeleton->C19_Skeleton CYPs, etc. Intermediate_1 Hydroxylated Intermediate C19_Skeleton->Intermediate_1 Hydroxylation (CYPs) Intermediate_2 N-Incorporated Intermediate Intermediate_1->Intermediate_2 N-incorporation Carmichaenine_D This compound Intermediate_2->Carmichaenine_D Methylation, etc.

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data for the intermediates of the this compound pathway are not available, studies have quantified the amounts of related major alkaloids in the roots of Aconitum carmichaelii. This data provides a reference for the relative abundance of these compounds.

AlkaloidContent (mg/g dry weight) in A. carmichaelii rootsReference
Aconitine0.1 - 2.5[2]
Mesaconitine0.2 - 3.0[2]
Hypaconitine0.1 - 1.5[2]
BenzoylaconineVariable[2]
FuzilineVariable

Note: The content of these alkaloids can vary significantly based on the plant's origin, age, and processing methods.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and functional characterization of the involved enzymes. Below are detailed representative methodologies for key experiments that would be cited in such research.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding enzymes involved in the biosynthesis of this compound.

Methodology:

  • RNA Extraction and Sequencing: Total RNA is extracted from the roots of A. carmichaelii, where diterpenoid alkaloids accumulate. The RNA quality is assessed, and cDNA libraries are prepared. High-throughput sequencing (e.g., Illumina platform) is performed to generate a large dataset of expressed transcripts.

  • De Novo Transcriptome Assembly: The raw sequencing reads are filtered and assembled de novo to reconstruct the full-length transcripts (unigenes).

  • Gene Annotation and Functional Classification: The assembled unigenes are annotated by comparing their sequences against public protein databases (e.g., NCBI Nr, Swiss-Prot, KEGG). Genes are functionally classified using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway mapping.

  • Identification of Candidate Genes: Unigenes annotated as terpene synthases, cytochrome P450s, methyltransferases, acyltransferases, and other relevant enzyme families are selected as potential candidates for involvement in the this compound pathway. Differential expression analysis between tissues with high and low alkaloid content can further narrow down the list of candidates.

Functional Characterization of a Candidate Cytochrome P450 Enzyme

Objective: To determine the enzymatic function of a candidate CYP identified from transcriptome analysis.

Methodology:

  • Cloning of the Candidate Gene: The full-length coding sequence of the candidate CYP gene is amplified from A. carmichaelii cDNA by PCR and cloned into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or a plant expression vector).

  • Heterologous Expression:

    • In Yeast (Saccharomyces cerevisiae): The expression vector is transformed into a yeast strain that also expresses a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to ensure functional electron transfer. The yeast culture is induced to express the CYP.

    • In Nicotiana benthamiana: The expression vector is transformed into Agrobacterium tumefaciens, which is then used to transiently infiltrate the leaves of N. benthamiana.

  • In Vitro Enzyme Assay (from yeast microsomes):

    • Microsomes are isolated from the induced yeast culture.

    • The assay is performed by incubating the microsomes with a hypothesized substrate (e.g., a C19-norditerpenoid skeleton intermediate) and a source of reducing equivalents (NADPH).

    • The reaction products are extracted with an organic solvent (e.g., ethyl acetate).

  • In Vivo Assay (in N. benthamiana):

    • The infiltrated leaves are harvested after a few days of incubation.

    • Metabolites are extracted from the leaf tissue.

  • Product Identification: The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic product by comparing its retention time and mass spectrum with that of an authentic standard or by structural elucidation using techniques like NMR.

The following diagram illustrates a typical experimental workflow for enzyme characterization:

Experimental_Workflow cluster_0 Gene Identification cluster_1 Gene Cloning and Expression cluster_2 Enzyme Assay and Product Analysis Transcriptome Transcriptome Analysis of A. carmichaelii Candidate_Gene Identify Candidate Gene (e.g., CYP) Transcriptome->Candidate_Gene Cloning Clone Gene into Expression Vector Candidate_Gene->Cloning Yeast_Expression Heterologous Expression in Yeast Cloning->Yeast_Expression Plant_Expression Transient Expression in N. benthamiana Cloning->Plant_Expression Microsome_Isolation Isolate Microsomes (from Yeast) Yeast_Expression->Microsome_Isolation Metabolite_Extraction Metabolite Extraction (from N. benthamiana) Plant_Expression->Metabolite_Extraction Enzyme_Assay In Vitro Enzyme Assay + Substrate + NADPH Microsome_Isolation->Enzyme_Assay LCMS_Analysis LC-MS/GC-MS Analysis Enzyme_Assay->LCMS_Analysis Metabolite_Extraction->LCMS_Analysis Structure_Elucidation Product Identification & Structure Elucidation LCMS_Analysis->Structure_Elucidation

Figure 2: Experimental workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a complex process that is still under investigation. While the early steps of diterpenoid biosynthesis in Aconitum carmichaelii are becoming clearer through transcriptomic studies, the late-stage modifications that lead to the formation of this compound and other C19-diterpenoid alkaloids remain largely hypothetical. The functional characterization of the candidate genes identified in these studies is crucial for the complete elucidation of the pathway. A thorough understanding of this biosynthetic pathway will not only provide insights into the chemical diversity of plant specialized metabolites but also open up possibilities for the metabolic engineering of these valuable compounds for pharmaceutical applications. Future research should focus on the in vitro and in vivo characterization of the candidate CYPs, methyltransferases, and other enzymes to piece together the complete biosynthetic puzzle of this compound.

References

"Carmichaenine D" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the physical and chemical properties, experimental protocols, and biological activities of a compound specifically named "Carmichaenine D" has yielded no direct results. This suggests that "this compound" may be a novel, recently discovered, or less-documented compound, or potentially a misnomer.

The scientific literature and chemical databases do not contain sufficient information to generate a comprehensive technical guide as requested. Further research and publication on this specific molecule are required before a detailed summary of its properties and biological functions can be compiled.

Therefore, we are unable to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways for "this compound" at this time. We recommend verifying the compound's name and searching for primary literature from the discovering research group for any preliminary data.

Carmichaenine D: A Technical Overview of its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine D is a C19-diterpenoid alkaloid identified from the flowers of Aconitum carmichaelii. As a member of the highly complex and pharmacologically significant Aconitum alkaloids, its discovery has contributed to the growing chemical library of natural products from this genus. This technical guide provides a summary of the available information on the discovery and initial characterization of this compound. Due to the limited publicly available data on this specific compound, this document also incorporates generalized experimental protocols and methodologies commonly employed for the isolation and characterization of related diterpenoid alkaloids from Aconitum species. This guide is intended to serve as a foundational resource for researchers interested in the further investigation of this compound and other related natural products.

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, is a rich source of structurally diverse and biologically active diterpenoid alkaloids. These compounds have been a subject of extensive phytochemical and pharmacological research due to their potent physiological effects, which range from cardiotoxicity to analgesic and anti-inflammatory properties. The lateral roots of Aconitum carmichaelii Debx., known as "Fuzi" in traditional Chinese medicine, are particularly well-studied for their alkaloidal content. While the majority of research has focused on the alkaloids present in the roots, recent studies have begun to explore the chemical constituents of other parts of the plant, such as the flowers.

This compound was identified as a constituent of the flowers of Aconitum carmichaelii in a comprehensive metabolic profiling study. This discovery highlights the importance of examining all parts of a medicinal plant to fully characterize its chemical diversity. This document summarizes the key findings related to the initial characterization of this compound and provides a technical framework for its further study.

Discovery and Source

This compound was first reported in a 2021 study by Shi et al., which focused on the diterpenoid alkaloid profiling of various parts of Aconitum carmichaelii using LC-qToF-MS.[1] The study identified this compound as a component of the flowers of this plant species.

Table 1: Source and Identification of this compound

ParameterInformation
Compound Name This compound
Plant Source Aconitum carmichaelii Debx.
Plant Part Flowers
Year of Report 2021
Identification Method LC-qToF-MS

Physicochemical and Spectroscopic Data

The initial characterization of this compound was based on mass spectrometry data. Detailed spectroscopic data, such as 1D and 2D Nuclear Magnetic Resonance (NMR), which are crucial for the complete structure elucidation, are not yet fully available in the public domain.

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C26H41NO8
Observed m/z [Data not publicly available]
Ionization Mode [Data not publicly available]

Table 3: NMR Spectroscopic Data for this compound (Data Not Available)

¹H NMR (ppm)¹³C NMR (ppm)
Data not publicly availableData not publicly available

Note: A comprehensive search of the available scientific literature did not yield specific NMR data for this compound. The table is provided as a template for future data.

Experimental Protocols

While the specific experimental protocol for the isolation of this compound has not been published in detail, a general methodology for the isolation of diterpenoid alkaloids from Aconitum species can be described. This typically involves extraction, partitioning, and a series of chromatographic separations.

General Extraction and Isolation Procedure
  • Extraction: The dried and powdered plant material (e.g., flowers of A. carmichaelii) is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature or under reflux.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and extracted with a polar organic solvent (e.g., chloroform (B151607) or ethyl acetate) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is further purified using a combination of chromatographic techniques. This may include:

    • Silica Gel Column Chromatography: Elution with a gradient of solvents (e.g., chloroform-methanol) to separate the alkaloids based on polarity.

    • Sephadex LH-20 Column Chromatography: To further purify fractions and remove smaller molecules.

    • Preparative High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain the pure compound.

Structure Elucidation

The structure of an isolated alkaloid is typically elucidated using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments to determine the connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

  • X-ray Crystallography: To unambiguously determine the three-dimensional structure if a suitable crystal can be obtained.

Biological Activity

As of the date of this document, there is no publicly available information on the biological activity or initial pharmacological characterization of this compound. Further research is required to determine its potential therapeutic or toxicological properties.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of diterpenoid alkaloids from Aconitum species.

experimental_workflow plant_material Dried A. carmichaelii Flowers extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Fractions silica_gel->fractions sephadex Sephadex LH-20 fractions->sephadex purified_fractions Purified Fractions sephadex->purified_fractions prep_hplc Preparative HPLC purified_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation bioactivity_screening Biological Activity Screening pure_compound->bioactivity_screening

General workflow for the isolation and characterization of this compound.
Hypothetical Signaling Pathway

The biological targets and signaling pathways of this compound are currently unknown. The following diagram illustrates a hypothetical signaling pathway that could be investigated, based on the known activities of other Aconitum alkaloids which often target ion channels and inflammatory pathways.

hypothetical_pathway carmichaenine_d This compound ion_channel Voltage-gated Ion Channel carmichaenine_d->ion_channel Inhibition/Activation nf_kb_pathway NF-κB Pathway carmichaenine_d->nf_kb_pathway Modulation apoptosis_pathway Apoptosis Pathway carmichaenine_d->apoptosis_pathway Induction membrane_potential Altered Membrane Potential ion_channel->membrane_potential membrane_potential->apoptosis_pathway inflammation Inflammatory Response (e.g., cytokine release) nf_kb_pathway->inflammation cell_death Cell Death apoptosis_pathway->cell_death

Hypothetical signaling pathways for the biological activity of this compound.

Conclusion and Future Directions

This compound represents a relatively new addition to the diverse family of diterpenoid alkaloids from Aconitum carmichaelii. While its initial identification through mass spectrometry has been established, a significant knowledge gap remains regarding its detailed chemical structure, physicochemical properties, and biological activities.

Future research should focus on the following areas:

  • Targeted Isolation: A targeted isolation of this compound from the flowers of A. carmichaelii is necessary to obtain sufficient quantities for comprehensive characterization.

  • Complete Structure Elucidation: Detailed 1D and 2D NMR studies are required to unambiguously determine the structure and stereochemistry of this compound.

  • Biological Screening: The purified compound should be subjected to a broad range of biological assays to assess its potential pharmacological and toxicological effects. This could include cytotoxicity assays against various cell lines, anti-inflammatory assays, and analgesic activity tests.

  • Pharmacokinetic Studies: If significant biological activity is observed, in vitro and in vivo pharmacokinetic studies would be warranted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

The information presented in this technical guide provides a starting point for researchers interested in exploring the chemistry and biology of this compound. Further investigation is essential to unlock the full scientific and potential therapeutic value of this novel natural product.

References

An In-depth Technical Guide to the Classification of Diterpenoid Alkaloids: The Case of Carmichaenine D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diterpenoid alkaloids are a complex and structurally diverse class of natural products, primarily isolated from plants of the genera Aconitum and Delphinium. Their intricate architectures and potent biological activities have made them a subject of intense research for decades. This technical guide provides a comprehensive overview of the classification of diterpenoid alkaloids, with a specific focus on C20-diterpenoid alkaloids, exemplified by compounds structurally related to the theoretical "Carmichaenine D". Due to the absence of specific scientific literature on "this compound," this guide will utilize the closely related and well-documented C20-diterpenoid alkaloids, carmichaedine and carmichaeline A , isolated from Aconitum carmichaeli, as illustrative examples. This guide will detail their classification, physicochemical properties, and biological activities, and provide insights into the experimental protocols for their isolation and characterization.

Introduction to Diterpenoid Alkaloid Classification

Diterpenoid alkaloids are characterized by a core skeleton derived from a diterpene (a C20 isoprenoid) and incorporating a nitrogen atom, typically as part of a heterocyclic ring system. The classification of these alkaloids is primarily based on the carbon skeleton of the molecule. The three main classes are:

  • C18-Diterpenoid Alkaloids: These possess a C18 carbon skeleton.

  • C19-Diterpenoid Alkaloids: These have a C19 carbon skeleton and are the most numerous and structurally diverse group.

  • C20-Diterpenoid Alkaloids: These retain the original C20 carbon skeleton of the parent diterpene.

This guide will focus on the C20-diterpenoid alkaloids, a class to which carmichaedine and carmichaeline A belong.

Carmichaedine and Carmichaeline A: Exemplary C20-Diterpenoid Alkaloids

Carmichaedine and carmichaeline A are two C20-diterpenoid alkaloids that have been isolated from the lateral roots of Aconitum carmichaeli[1][2]. These compounds serve as excellent models for understanding the structural features and biological potential of this subclass of alkaloids.

Physicochemical and Spectroscopic Data

The structural elucidation of diterpenoid alkaloids relies heavily on a combination of spectroscopic techniques. While the complete raw spectral data for carmichaedine and carmichaeline A are found within their primary research articles, the following tables summarize the key reported data, providing a template for what would be expected for a novel compound like "this compound".

Table 1: Physicochemical Properties of Carmichaedine

PropertyValueReference
Molecular FormulaC₂₂H₃₅NO₅[3]
Molecular Weight393.52 g/mol [3]
AppearanceWhite amorphous powder[3]

Table 2: Spectroscopic Data for Carmichaedine (Key Reported Data)

TechniqueKey ObservationsReference
¹H NMR Signals corresponding to a C20-diterpenoid alkaloid skeleton with specific substitutions.[3]
¹³C NMR 22 carbon signals confirming the molecular formula and skeletal type.[3]
HR-ESI-MS High-resolution mass spectrometry data to confirm the elemental composition.[3]
IR Infrared spectroscopy data indicating the presence of hydroxyl and other functional groups.[3]

Table 3: Physicochemical Properties of Carmichaeline A

PropertyValueReference
Molecular FormulaC₂₃H₃₇NO₆[2]
Molecular Weight423.55 g/mol [2]
AppearanceColorless needles[2]

Table 4: Spectroscopic Data for Carmichaeline A (Key Reported Data)

TechniqueKey ObservationsReference
¹H NMR Signals characteristic of a C20-diterpenoid alkaloid framework.[2]
¹³C NMR 23 carbon signals consistent with the proposed structure.[2]
HR-ESI-MS Accurate mass measurement to determine the molecular formula.[2]
IR Absorption bands indicating the presence of hydroxyl and carbonyl functional groups.[2]

Biological Activity

Diterpenoid alkaloids are known for their wide range of biological activities, which can be both therapeutic and toxic.

Antibacterial Activity of Carmichaedine

Carmichaedine has been reported to exhibit potent antibacterial activity.

Table 5: Antibacterial Activity of Carmichaedine

Target OrganismActivityValueReference
Bacillus subtilisMinimum Inhibitory Concentration (MIC)8 µg/mL[3]

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and characterization of diterpenoid alkaloids from Aconitum species, based on published procedures[4][5].

General Experimental Workflow for Isolation and Purification

The isolation of diterpenoid alkaloids from plant material is a multi-step process that involves extraction, partitioning, and chromatography.

experimental_workflow plant_material Air-dried and powdered lateral roots of Aconitum carmichaeli extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration in vacuo extraction->concentration suspension Suspension in H₂O concentration->suspension partitioning Successive Partitioning with Petroleum Ether, EtOAc, and n-BuOH suspension->partitioning nbuoh_extract n-BuOH Extract partitioning->nbuoh_extract silica_gel Silica Gel Column Chromatography (Gradient Elution) nbuoh_extract->silica_gel fractions Collection of Fractions silica_gel->fractions purification Further Purification by Sephadex LH-20 and/or HPLC fractions->purification isolated_compounds Isolated Diterpenoid Alkaloids (e.g., Carmichaedine, Carmichaeline A) purification->isolated_compounds

Figure 1. General workflow for the isolation of diterpenoid alkaloids.
Structural Elucidation

The structures of the isolated compounds are determined through a combination of spectroscopic methods.

structural_elucidation isolated_compound Pure Isolated Compound spectroscopy Spectroscopic Analysis isolated_compound->spectroscopy ms Mass Spectrometry (HR-ESI-MS) spectroscopy->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) spectroscopy->nmr ir Infrared (IR) Spectroscopy spectroscopy->ir data_analysis Data Analysis and Interpretation ms->data_analysis nmr->data_analysis ir->data_analysis structure Elucidated Chemical Structure data_analysis->structure

Figure 2. Logical flow for structural elucidation of a novel compound.
Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound against a specific bacterium is a standard measure of its antibacterial activity.

mic_assay_workflow start Prepare serial dilutions of the test compound in a 96-well plate inoculation Inoculate each well with a standardized bacterial suspension start->inoculation incubation Incubate the plate at 37°C for 24 hours inoculation->incubation observation Observe for visible bacterial growth incubation->observation mic_determination Determine the MIC: the lowest concentration with no visible growth observation->mic_determination

Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways (Hypothetical)

While the specific signaling pathways modulated by carmichaedine and carmichaeline A have not been elucidated, many diterpenoid alkaloids are known to interact with ion channels and receptors in the nervous system. A hypothetical signaling pathway that could be investigated for a novel bioactive diterpenoid alkaloid is presented below.

hypothetical_pathway alkaloid Diterpenoid Alkaloid (e.g., this compound analog) receptor Target Receptor / Ion Channel alkaloid->receptor second_messenger Second Messenger Cascade (e.g., cAMP, Ca²⁺) receptor->second_messenger protein_kinase Protein Kinase Activation (e.g., PKA, PKC) second_messenger->protein_kinase transcription_factor Transcription Factor Modulation protein_kinase->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Inflammation) gene_expression->cellular_response

Figure 4. A hypothetical signaling pathway for a bioactive diterpenoid alkaloid.

Conclusion

The classification of diterpenoid alkaloids is fundamental to understanding their structure-activity relationships. While "this compound" remains an uncharacterized entity in the scientific literature, the study of its close analogs, carmichaedine and carmichaeline A, provides a robust framework for the investigation of novel C20-diterpenoid alkaloids. The methodologies and data presented in this guide offer a comprehensive starting point for researchers in natural product chemistry and drug development who are exploring the vast potential of this fascinating class of compounds. Future research should focus on the complete spectroscopic characterization and elucidation of the mechanisms of action of these and other related diterpenoid alkaloids to fully unlock their therapeutic potential.

References

Carmichaenine D and its Congeners: A Technical Review of Diterpenoid Alkaloids from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of "Carmichaenine D," a compound more accurately identified in scientific literature as Carmichasine D . Due to limited specific biological data on Carmichasine D owing to its low cytotoxic activity, this document expands its scope to include a detailed analysis of other structurally related and biologically active C₁₉ and C₂₀-diterpenoid alkaloids isolated from its source, Aconitum carmichaelii. This plant is a rich source of complex alkaloids with significant pharmacological interest.

Historical Context and Discovery

The nominal "this compound" is understood to be a reference to Carmichasine D , one of four new C₁₉-diterpenoid alkaloids (Carmichasines A-D) first isolated from the roots of Aconitum carmichaelii Debeaux. This plant, a member of the Ranunculaceae family, is a well-known herb in traditional Chinese medicine. The structural elucidation of these compounds was achieved through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy[1].

Chemical Structure

Carmichasine D belongs to the aconitine-type C₁₉-diterpenoid alkaloids, which are characterized by a complex hexacyclic ring system. The definitive structure of Carmichasine D was determined through detailed analysis of its 1D and 2D NMR spectra in the primary literature.

Quantitative Biological Data

Initial cytotoxicity screening of the newly isolated Carmichasines A, B, C, and D was conducted against a panel of human cancer cell lines.

Table 1: Cytotoxicity Data for Carmichasine D and Congeners

CompoundCell LineActivityReference
Carmichasine AMCF-7, HCT116, A549, 786-0No considerable cytotoxic activity[1]
Carmichasine BMCF-7, HCT116, A549, 786-0No considerable cytotoxic activity[1]
Carmichasine CMCF-7, HCT116, A549, 786-0No considerable cytotoxic activity[1]
Carmichasine DMCF-7, HCT116, A549, 786-0No considerable cytotoxic activity[1]

The lack of significant activity for Carmichasine D has limited further quantitative studies on this specific molecule. However, numerous other diterpenoid alkaloids from Aconitum carmichaelii have demonstrated potent biological effects, particularly cytotoxicity against various cancer cell lines. The following table summarizes the IC₅₀ values for a selection of these related compounds.

Table 2: Cytotoxicity of Other Diterpenoid Alkaloids from Aconitum carmichaelii

CompoundCell LineIC₅₀ (µM)Reference
A C₁₉-Diterpenoid AlkaloidA5497.97 - 28.42
A C₁₉-Diterpenoid AlkaloidH4607.97 - 28.42
LipomesaconitineKB9.9
LipomesaconitineA549, MDA-MB-231, MCF-7, KB-VIN17.2 - 21.5
LipoaconitineA549, MDA-MB-231, MCF-7, KB, KB-VIN13.7 - 20.3
LipojesaconitineA549, MDA-MB-231, MCF-7, KB6.0 - 7.3
LipojesaconitineKB-VIN18.6
Delphatisine CA5492.36
HonatisineMCF-73.16

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and cytotoxic evaluation of diterpenoid alkaloids from Aconitum carmichaelii.

General Experimental Workflow for Isolation and Structure Elucidation

G cluster_extraction Extraction and Isolation cluster_elucidation Structure Elucidation A Dried and powdered roots of Aconitum carmichaelii B Extraction with 95% EtOH A->B C Concentration of extract B->C D Suspension in H₂O and extraction with EtOAc C->D E EtOAc fraction D->E F Column Chromatography (Silica gel, Sephadex LH-20) E->F G Preparative HPLC F->G H Pure Diterpenoid Alkaloids (e.g., Carmichasine D) G->H I Spectroscopic Analysis H->I J HR-ESI-MS I->J K IR Spectroscopy I->K L 1D NMR (¹H, ¹³C) I->L M 2D NMR (COSY, HSQC, HMBC) I->M N Final Structure Determination J->N K->N L->N M->N

Fig. 1: General workflow for the isolation and structural elucidation of diterpenoid alkaloids.
Cytotoxicity Assay - MTT Method

The cytotoxic activity of the isolated compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549, 786-0) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 3 x 10⁴ cells/mL and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The isolated compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted to various concentrations with the culture medium. The cells are then treated with these different concentrations of the compounds. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

While specific signaling pathway studies for Carmichasine D are unavailable, research on other alkaloids from Aconitum carmichaelii has identified key pathways involved in their biological activities.

MAPK/NF-κB/STAT3 Signaling Pathway

Several diterpenoid alkaloids from Aconitum carmichaelii have been shown to exert their effects through the modulation of the MAPK/NF-κB/STAT3 signaling pathway. This pathway is crucial in regulating inflammation and cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Cascade cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK JAK JAK Receptor->JAK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_n STAT3 STAT3->STAT3_n translocation Gene Target Gene Expression (Inflammation, Proliferation) NFkB_n->Gene STAT3_n->Gene AP1->Gene DiterpenoidAlkaloids Diterpenoid Alkaloids (from A. carmichaelii) DiterpenoidAlkaloids->MAPK Inhibition DiterpenoidAlkaloids->IKK Inhibition DiterpenoidAlkaloids->JAK Inhibition

Fig. 2: Inhibition of the MAPK/NF-κB/STAT3 signaling pathway by diterpenoid alkaloids.
SIRT1/ROCK1/P-STAT3 Signaling Pathway

More recent studies have implicated the SIRT1/ROCK1/P-STAT3 pathway in the antiproliferative activity of certain alkaloids isolated from the aerial parts of Aconitum carmichaelii.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIRT1 SIRT1 ROCK1 ROCK1 SIRT1->ROCK1 pSTAT3 p-STAT3 ROCK1->pSTAT3 STAT3 STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n translocation Gene Target Gene Expression (Cell Proliferation, Invasion) pSTAT3_n->Gene Costemline Costemline (from A. carmichaelii) Costemline->SIRT1 Inhibition

References

Screening for Potential Biological Activities of Carmichaenine D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum carmichaelii.[1][2] These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Modern phytochemical studies have identified numerous alkaloids, including this compound, as key chemical constituents.[1] While research on many of these compounds is ongoing, initial studies suggest that diterpenoid alkaloids from Aconitum species may possess a range of biological activities, including anti-inflammatory and analgesic effects.[1][3] This guide provides a framework for the systematic screening of the potential biological activities of this compound, focusing on in vitro and in vivo assays relevant to its chemical class. The content herein is intended to serve as a technical resource, offering detailed experimental protocols and data presentation structures to facilitate further research and drug discovery efforts.

Potential Biological Activities and Screening Strategy

Given the traditional use of Aconitum species for inflammatory conditions and pain, a logical starting point for screening this compound is to investigate its anti-inflammatory, cytotoxic, and analgesic properties. A tiered screening approach, beginning with in vitro assays and progressing to in vivo models for promising activities, is recommended.

Workflow for Biological Activity Screening of this compound

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening (if promising in vitro results) cluster_2 Further Studies in_vitro_start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) in_vitro_start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) in_vitro_start->anti_inflammatory analgesic Analgesic Activity (e.g., Hot Plate Test) cytotoxicity->analgesic anti_inflammatory->analgesic evaluation Data Analysis and Activity Evaluation analgesic->evaluation pathway_analysis Signaling Pathway Analysis evaluation->pathway_analysis

Caption: A logical workflow for screening the biological activities of this compound.

Data Presentation: Summarizing Quantitative Data

To ensure clarity and facilitate comparisons, all quantitative data from the screening assays should be organized into structured tables. Below are templates for presenting cytotoxicity, anti-inflammatory, and analgesic data.

Table 1: Cytotoxicity of this compound

Cell LineConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)

Table 2: In Vitro Anti-inflammatory Activity of this compound

Assay TypeConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)Positive Control
Protein DenaturationDiclofenac
Membrane StabilizationIndomethacin

Table 3: In Vivo Analgesic Activity of this compound

Treatment GroupDose (mg/kg)Latency Time (s) at 30 min (Mean ± SD)Latency Time (s) at 60 min (Mean ± SD)Latency Time (s) at 90 min (Mean ± SD)
Vehicle Control-
This compound
Positive Control (e.g., Morphine)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide protocols for key assays in the screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of cell culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Workflow for MTT Assay

G start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for desired period treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solvent Add solubilization solution incubate3->add_solvent shake Shake for 15 min add_solvent->shake read Read absorbance at 570 nm shake->read analyze Analyze data read->analyze

Caption: A step-by-step workflow of the MTT assay for cytotoxicity screening.

In Vitro Anti-inflammatory Screening: Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay evaluates the ability of a compound to inhibit protein denaturation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of a test solution of this compound at various concentrations and 0.5 mL of 1% w/v bovine serum albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Cooling: Cool the mixture to room temperature.

  • Absorbance Measurement: Measure the absorbance at 660 nm.

  • Control: Use a standard anti-inflammatory drug like Diclofenac as a positive control.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

In Vivo Analgesic Screening: Hot Plate Test

The hot plate test is a common method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.

Protocol:

  • Apparatus: Use a hot plate analgesiometer with the surface temperature maintained at a constant 55°C.

  • Animal Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency: Place each animal individually on the hot plate and record the time it takes for the animal to exhibit nocifensive behaviors such as paw licking, shaking, or jumping. This is the baseline latency.

  • Drug Administration: Administer this compound intraperitoneally at different doses. Include a vehicle control group and a positive control group (e.g., morphine at 5 mg/kg).

  • Post-treatment Latency: Measure the reaction latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the control groups to determine the analgesic effect.

Hypothesized Signaling Pathway for Anti-inflammatory Action

Inflammation is a complex biological response involving various signaling pathways. Many anti-inflammatory drugs target enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the arachidonic acid pathway, leading to the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. A potential mechanism of action for this compound could be the inhibition of these key inflammatory pathways.

G AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Carmichaenine_D This compound Carmichaenine_D->COX Inhibition? Carmichaenine_D->LOX Inhibition?

Caption: A hypothetical signaling pathway for the anti-inflammatory action of this compound.

Conclusion

This technical guide provides a comprehensive framework for the initial screening of the biological activities of this compound. By employing a systematic approach that includes cytotoxicity, anti-inflammatory, and analgesic assays, researchers can effectively evaluate the therapeutic potential of this natural product. The detailed protocols and data presentation formats are intended to ensure consistency and comparability of results. Further investigation into the underlying mechanisms of action, such as the modulation of specific signaling pathways, will be crucial for the development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Carmichaenine D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, a formal total synthesis of Carmichaenine D has not been reported in peer-reviewed literature. This document provides a comprehensive overview of the synthetic methodologies and strategies employed in the total synthesis of structurally related C19-diterpenoid alkaloids. These approaches highlight the key chemical transformations and synthetic challenges that would be encountered in a potential synthesis of this compound.

Introduction to this compound and the C19-Diterpenoid Alkaloids

This compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus. These natural products are characterized by a complex, highly bridged hexacyclic core and dense oxygenation, posing a significant challenge to synthetic chemists. The intricate architecture of these molecules has made them compelling targets for the development and application of novel synthetic strategies.

Chemical Structure of this compound:

  • CAS Number: 2065228-62-6

  • Molecular Formula: C₂₉H₃₉NO₇

  • Key Structural Features: Aconitine-type hexacyclic core, multiple stereocenters, and various oxygen-containing functional groups.

Due to the absence of a reported total synthesis for this compound, this document will focus on the successful total syntheses of closely related C19-diterpenoid alkaloids, namely (−)-talatisamine, (−)-liljestrandisine, and (−)-liljestrandinine. The strategies employed for these molecules provide a valuable blueprint for a potential synthesis of this compound.

Retrosynthetic Analysis and Synthetic Strategy

A common strategic approach to the synthesis of complex diterpenoid alkaloids involves a convergent assembly of advanced fragments, followed by a series of meticulously planned cyclization and functional group manipulation steps to construct the intricate polycyclic core.

A representative retrosynthetic analysis for aconitine-type alkaloids, based on the work of Reisman and coworkers on (−)-talatisamine, is depicted below.[1][2] This strategy hinges on the late-stage coupling of two complex fragments.

Retrosynthesis This compound (Analog) This compound (Analog) Hexacyclic Core Hexacyclic Core This compound (Analog)->Hexacyclic Core Late-stage functionalization Fragment A Fragment A Hexacyclic Core->Fragment A Fragment Coupling (e.g., 1,2-addition/semipinacol rearrangement) Fragment B Fragment B Simple Precursors A Simple Precursors A Fragment A->Simple Precursors A Multi-step synthesis Simple Precursors B Simple Precursors B Fragment B->Simple Precursors B Multi-step synthesis

Caption: Retrosynthetic analysis of a this compound analog.

This convergent approach allows for the independent synthesis of two complex fragments, which are then joined in a key coupling step. A notable example is the 1,2-addition/semipinacol rearrangement sequence used to unite two fragments and establish a critical all-carbon quaternary center.[1]

Key Experiments and Protocols

The total syntheses of aconitine-type alkaloids feature several elegant and challenging chemical transformations. Below are detailed protocols for some of the key reactions, adapted from the literature.

3.1. Asymmetric Michael Addition for Fragment Synthesis

The enantioselective synthesis of key fragments often begins with an asymmetric conjugate addition to establish the initial stereocenters. The synthesis of a cyclopentanone (B42830) intermediate, a precursor to one of the key fragments, was achieved using a chiral gallium–sodium–BINOL catalyst.[3]

  • Reaction: Asymmetric Michael addition of dimethyl malonate to cyclopentenone.

  • Protocol:

    • To a solution of the chiral gallium–sodium–BINOL catalyst ((S)-12) in an appropriate solvent, add cyclopentenone (1.0 equiv).

    • Cool the mixture to the specified temperature (e.g., -20 °C).

    • Slowly add dimethyl malonate (1.2 equiv).

    • Stir the reaction at the same temperature until completion (monitored by TLC).

    • Quench the reaction with a suitable quenching agent (e.g., saturated NH₄Cl solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the desired cyclopentanone product.

3.2. Fragment Coupling via 1,2-Addition/Semipinacol Rearrangement

A powerful method for coupling complex fragments involves a sequence of a 1,2-addition followed by a semipinacol rearrangement. This strategy was effectively used in the synthesis of (−)-talatisamine.[1]

  • Reaction: Coupling of an aldehyde-containing fragment with a lithiated species derived from the second fragment, followed by rearrangement.

  • Protocol:

    • Dissolve the second fragment in an anhydrous ethereal solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

    • Add a strong base (e.g., n-butyllithium) dropwise to generate the lithiated species.

    • Stir for the specified time to ensure complete formation of the anion.

    • Add a solution of the aldehyde-containing fragment in the same solvent dropwise.

    • After the addition is complete, stir the reaction at -78 °C for the designated time.

    • Initiate the semipinacol rearrangement by the addition of a suitable reagent (as specified in the literature, this can sometimes be triggered by workup or specific reagents).

    • Quench the reaction and perform an aqueous workup.

    • Extract, dry, and concentrate the organic phase.

    • Purify the product via column chromatography.

3.3. Intramolecular Aziridination for E-Ring Formation

The formation of the nitrogen-containing E-ring can be achieved through an intramolecular aziridination reaction.[1]

  • Reaction: Cyclization of an unsaturated amine derivative to form a piperidine (B6355638) ring via an aziridine (B145994) intermediate.

  • Protocol:

    • Dissolve the unsaturated amine precursor in a suitable solvent (e.g., acetonitrile).

    • Add the appropriate reagents for aziridination (e.g., a hypervalent iodine reagent).

    • Stir the reaction at room temperature or with gentle heating as required.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction and remove the solvent under reduced pressure.

    • The resulting aziridine can then be opened to form the desired piperidine ring system under specific conditions outlined in the synthetic route.

Quantitative Data Summary

The efficiency of a total synthesis is often evaluated by the number of steps and the overall yield. The following table summarizes the key quantitative data for the total syntheses of (−)-talatisamine, (−)-liljestrandisine, and (−)-liljestrandinine by the Reisman group.[1]

Natural ProductLongest Linear Sequence (steps)Total Steps
(−)-Talatisamine3137
(−)-Liljestrandisine3036
(−)-Liljestrandinine3339

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic strategy, from simple starting materials to the complex target molecule, can be visualized as a workflow.

Synthesis_Workflow cluster_FragmentA Fragment A Synthesis cluster_FragmentB Fragment B Synthesis Phenol Phenol Intermediate_A1 Intermediate_A1 Phenol->Intermediate_A1 Intermediate_A2 Intermediate_A2 Intermediate_A1->Intermediate_A2 Fragment_A_Final Fragment_A_Final Intermediate_A2->Fragment_A_Final Coupled_Product Coupled_Product Fragment_A_Final->Coupled_Product 1,2-Addition Cyclopentenone Cyclopentenone Intermediate_B1 Intermediate_B1 Cyclopentenone->Intermediate_B1 Intermediate_B2 Intermediate_B2 Intermediate_B1->Intermediate_B2 Fragment_B_Final Fragment_B_Final Intermediate_B2->Fragment_B_Final Fragment_B_Final->Coupled_Product Hexacyclic_Core Hexacyclic_Core Coupled_Product->Hexacyclic_Core Semipinacol Rearrangement & Further Cyclizations Target_Alkaloid Target_Alkaloid Hexacyclic_Core->Target_Alkaloid Functional Group Interconversions

Caption: Convergent synthesis workflow for aconitine-type alkaloids.

Conclusion

While the total synthesis of this compound remains an open challenge, the successful syntheses of its structural congeners provide a clear and logical roadmap. The strategies highlighted herein, particularly the convergent fragment coupling approach, demonstrate the power of modern synthetic organic chemistry to tackle molecules of immense complexity. Future efforts towards the synthesis of this compound will likely build upon these foundational studies, potentially introducing novel methodologies for ring construction and functionalization to further enhance synthetic efficiency. The development of a successful total synthesis will not only be a significant achievement in its own right but will also enable further biological studies of this intriguing class of natural products.

References

Application Notes and Protocols for the Analytical Quantification of Diterpenoid Alkaloids with Relevance to Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The primary analytical techniques for the quantification of diterpenoid alkaloids are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] UPLC-MS/MS is generally preferred for its superior sensitivity, selectivity, and speed, especially for analysis in complex biological matrices.[2]

Data Presentation: Quantitative Analytical Methods for Diterpenoid Alkaloids

The following tables summarize typical parameters for the quantitative analysis of C19-diterpenoid alkaloids, which can be adapted for Carmichaenine D method development.

Table 1: HPLC and UPLC Chromatographic Conditions for Diterpenoid Alkaloid Analysis

ParameterHPLC Method 1HPLC Method 2UPLC-MS/MS Method
Column C18 (e.g., 4.6 x 150 mm, 5 µm)[1]Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm)C18 (e.g., 2.1 x 100 mm, 1.7 µm)[2]
Mobile Phase A Ammonium (B1175870) bicarbonate buffer (pH 10.0)[1]0.2% Formic acid and 5mM ammonium formate (B1220265) in water0.1% Formic acid in water
Mobile Phase B Acetonitrile[1]Methanol (B129727)Acetonitrile (B52724)
Gradient Gradient elution[1]Gradient elutionGradient elution
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.5 mL/min0.2 - 0.4 mL/min
Column Temp. 25 - 35 °C30 - 40 °C35 - 45 °C
Detection UV at 240 nm[1]UV or MSMS/MS
Injection Vol. 10 - 20 µL2 - 5 µL1 - 5 µL

Table 2: Mass Spectrometry Parameters for Diterpenoid Alkaloid Quantification

ParameterTypical Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV[2]
Cone Voltage 20 - 40 V[2]
Desolvation Temp. 350 - 500 °C[2]
Source Temp. 120 - 150 °C[2]
Collision Gas Argon
MRM Transitions To be determined for this compound (Precursor ion -> Product ion)

Table 3: Method Validation Parameters for Diterpenoid Alkaloid Assays

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10
Specificity No significant interference at the retention time of the analyte

Experimental Protocols

The following protocols are generalized from established methods for diterpenoid alkaloids and should be optimized and validated for this compound.

Protocol 1: Sample Preparation from Plant Material (e.g., Aconitum roots)

  • Grinding: Grind the dried plant material to a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 50 mL of methanol or a methanol/ammonia solution.

    • Perform ultrasonic-assisted extraction for 30-60 minutes.[3]

    • Alternatively, use reflux extraction for 2-3 hours.[4]

  • Filtration: Filter the extract through a 0.45 µm membrane filter.

  • Dilution: Dilute the filtrate with the initial mobile phase to a concentration within the calibration range of the analytical method.

  • Analysis: Inject the diluted sample into the HPLC or UPLC-MS/MS system.

Protocol 2: Sample Preparation from Biological Matrix (e.g., Plasma)

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1-2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Filtration/Centrifugation: Centrifuge at 12,000 x g for 5 minutes and transfer the clear supernatant to an autosampler vial, or filter through a 0.22 µm syringe filter.

  • Analysis: Inject the prepared sample into the UPLC-MS/MS system.

Protocol 3: HPLC-UV Quantification Method

  • System Preparation: Set up the HPLC system according to the parameters outlined in Table 1. Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Calibration Standards: Prepare a series of calibration standards of this compound in the initial mobile phase. The concentration range should bracket the expected sample concentrations.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared samples.

    • Inject a quality control (QC) sample at a known concentration every 10-20 samples to monitor system performance.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 4: UPLC-MS/MS Quantification Method

  • System Preparation: Set up the UPLC-MS/MS system with the parameters from Table 1 and Table 2. Optimize the MS parameters (e.g., cone voltage, collision energy) for this compound by infusing a standard solution.

  • Calibration Standards and QCs: Prepare calibration standards and quality control samples in a blank matrix (e.g., drug-free plasma) and process them alongside the unknown samples using Protocol 2.

  • Analysis Sequence:

    • Inject a blank matrix sample to confirm no interference.

    • Inject the processed calibration standards.

    • Inject the processed QC samples and unknown samples.

  • Data Analysis:

    • Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Matrix Sample Matrix (Plant or Biological) Extraction Extraction / Cleanup (LLE, SPE, PPT) Matrix->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (HPLC / UPLC) Concentration->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of diterpenoid alkaloids.

Method_Selection Start Start: Quantify Diterpenoid Alkaloid Matrix Complex Matrix? (e.g., Plasma, Tissue) Start->Matrix Concentration Trace Concentration? (< ng/mL) Matrix->Concentration Yes HPLC_UV HPLC-UV Matrix->HPLC_UV No Concentration->HPLC_UV No UPLC_MSMS UPLC-MS/MS Concentration->UPLC_MSMS Yes

Caption: Decision tree for analytical method selection.

The quantification of this compound, and diterpenoid alkaloids in general, requires robust and sensitive analytical methods. While specific data for this compound is scarce, the protocols and data presented here for analogous compounds provide a solid starting point for method development and validation. The choice between HPLC-UV and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. It is imperative that any developed method is fully validated according to international guidelines to ensure accurate and reliable results.

References

Application Notes & Protocols for the Analysis of Carmichaenine D by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the qualitative and quantitative analysis of Carmichaenine D, a C19-diterpenoid alkaloid found in plants of the Aconitum genus. The methodologies are intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. The protocols are based on established methods for the analysis of similar diterpenoid alkaloids from Aconitum species.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.

Experimental Protocol: HPLC

Objective: To develop a reliable HPLC method for the determination of this compound in plant extracts and purified samples.

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector is suitable for this analysis.

Sample Preparation:

  • Plant Material Extraction:

    • Pulverize dried plant material (e.g., roots of Aconitum species) to a fine powder (40-60 mesh).

    • Accurately weigh approximately 1.0 g of the powdered material.

    • Macerate the powder with 25 mL of a methanol (B129727):ammonia solution (100:1, v/v) for 24 hours at room temperature.

    • Alternatively, perform ultrasonic-assisted extraction for 30 minutes.

    • Filter the extract through a 0.45 µm membrane filter prior to injection.[1][2]

  • Standard Solution Preparation:

    • Accurately weigh 1 mg of purified this compound standard.

    • Dissolve in methanol to a final concentration of 1 mg/mL to create a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions: The following table summarizes the recommended HPLC conditions, derived from methods used for similar diterpenoid alkaloids.[1][3][4]

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: AcetonitrileB: 0.04 M Ammonium acetate (B1210297) buffer (pH adjusted to 9.5 with ammonia) or 0.03 M Ammonium hydrogen carbonate
Elution Mode Isocratic or Gradient. For isocratic, a starting ratio of A:B (e.g., 46:54 v/v) can be optimized. For gradient elution, a typical gradient could be 20-80% A over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 235 nm or 238 nm

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material / Standard extraction Extraction / Dissolution start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System filtration->hplc Inject 10 µL separation C18 Column Separation hplc->separation detection DAD/UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Analysis Report quantification->report

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of this compound

This protocol provides a general framework for the identification and potential quantification of this compound using LC-MS.

Experimental Protocol: LC-MS

Objective: To develop a sensitive and selective LC-MS method for the detection and structural characterization of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, coupled to a UPLC/HPLC system is recommended for accurate mass measurements and fragmentation analysis. A triple quadrupole (QQQ) mass spectrometer is ideal for targeted quantification.

Sample Preparation: Sample preparation follows the same procedure as for HPLC analysis. Ensure the final solvent is compatible with the LC-MS mobile phase.

Chromatographic and Mass Spectrometric Conditions: The following conditions are based on methods used for the analysis of Aconitum alkaloids.

ParameterRecommended Conditions
Column UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Elution Mode Gradient elution. A typical gradient could be 5-95% B over 10-15 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
Ionization Source Electrospray Ionization (ESI), positive ion mode
Mass Analyzer Q-TOF, Orbitrap, or Triple Quadrupole (QQQ)
Scan Mode Full scan for profiling and targeted MS/MS for fragmentation analysis. For QQQ, Multiple Reaction Monitoring (MRM) is used for quantification.
Expected [M+H]⁺ This compound has a reported m/z of 528.2955 [M+H]⁺.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis start Prepared Sample uplc UPLC System start->uplc Inject 1-5 µL separation C18 Column Separation uplc->separation esi ESI Source (+) separation->esi ms Mass Spectrometer esi->ms tic Total Ion Chromatogram ms->tic mass_spectra Mass Spectra Acquisition tic->mass_spectra identification Compound Identification (m/z) mass_spectra->identification fragmentation MS/MS Fragmentation Analysis identification->fragmentation

Caption: LC-MS analysis workflow for this compound.

Data Presentation and Interpretation

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from HPLC or LC-MS analysis.

AnalyteRetention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)LOD (µg/mL)LOQ (µg/mL)
This compoundTo be determined528.2955To be determinedTo be determinedTo be determined

LOD (Limit of Detection) and LOQ (Limit of Quantitation) should be experimentally determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Signaling Pathway and Logical Relationships

While this compound is a natural product, its analysis does not directly involve a signaling pathway in the context of these analytical protocols. The logical relationship in this context is the workflow of the analytical method itself, as depicted in the diagrams above. These workflows illustrate the sequential steps from sample preparation to data analysis.

Disclaimer: These protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices. It is recommended to validate the analytical method according to the relevant guidelines (e.g., ICH) for accuracy, precision, linearity, and robustness.

References

Application Note and Protocol: A Hypothetical Animal Model Study Design for Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preclinical Evaluation of Carmichaenine D in a Rodent Model of Neuropathic Pain

Audience: Researchers, scientists, and drug development professionals.

Introduction

The proposed study will utilize the Chronic Constriction Injury (CCI) model in rats, a well-established and clinically relevant model of neuropathic pain. The primary objective is to assess the analgesic effects of this compound and to elucidate its potential mechanism of action by examining its influence on key signaling pathways associated with neuroinflammation and neuronal sensitization.

Data Presentation

Table 1: Hypothetical Dose-Response Effect of this compound on Mechanical Allodynia
Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) - Day 7 Post-CCIPaw Withdrawal Threshold (g) - Day 14 Post-CCI
ShamVehicle15.2 ± 1.115.5 ± 1.3
CCI + VehicleVehicle4.1 ± 0.53.8 ± 0.6
CCI + this compound16.8 ± 0.77.2 ± 0.8
CCI + this compound510.5 ± 0.9 11.1 ± 1.0
CCI + this compound1013.8 ± 1.2 14.2 ± 1.1
CCI + Gabapentin5012.5 ± 1.0 13.1 ± 1.2

*p<0.05, **p<0.01, ***p<0.001 compared to CCI + Vehicle group. Data are presented as mean ± SEM.

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Levels in Spinal Cord Tissue
Treatment GroupDose (mg/kg)TNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
ShamVehicle25.3 ± 3.118.9 ± 2.530.1 ± 4.2
CCI + VehicleVehicle89.6 ± 7.875.4 ± 6.9102.5 ± 9.7
CCI + this compound555.2 ± 5.1 48.7 ± 4.565.8 ± 6.2**
CCI + this compound1035.8 ± 3.9 28.1 ± 3.342.3 ± 5.1***

**p<0.01, ***p<0.001 compared to CCI + Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

Animal Model: Chronic Constriction Injury (CCI)
  • Animals: Adult male Sprague-Dawley rats (200-250 g) will be used. Animals will be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Make a small incision on the lateral surface of the mid-thigh of the left hind limb to expose the sciatic nerve.

    • Loosely tie four ligatures (4-0 chromic gut) around the sciatic nerve at 1 mm intervals. The ligatures should be tightened until a slight constriction of the nerve is observed.

    • Suture the muscle and skin layers.

    • The sham group will undergo the same surgical procedure without nerve ligation.

Drug Administration
  • This compound: To be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administered orally (p.o.) or intraperitoneally (i.p.) once daily, starting from day 7 post-CCI surgery for a total of 14 days.

  • Control Groups: A vehicle control group and a positive control group (e.g., Gabapentin, 50 mg/kg, p.o.) will be included.

Behavioral Testing: Mechanical Allodynia
  • Apparatus: Von Frey filaments.

  • Procedure:

    • Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes.

    • Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold will be determined using the up-down method.

    • Testing will be performed at baseline (before surgery) and on days 7, 14, and 21 post-CCI.

Biochemical Analysis: Cytokine Measurement
  • Sample Collection: On day 21, after the final behavioral test, animals will be euthanized, and the lumbar spinal cord (L4-L6) will be collected.

  • Procedure:

    • Homogenize the spinal cord tissue in a lysis buffer.

    • Centrifuge the homogenates and collect the supernatant.

    • Measure the protein concentration using a BCA protein assay kit.

    • Determine the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

G cluster_0 Hypothetical Signaling Pathway of this compound in Neuropathic Pain NerveInjury Nerve Injury (CCI) VGSC Voltage-Gated Sodium Channels (VGSCs) NerveInjury->VGSC Upregulation Neuroinflammation Neuroinflammation NerveInjury->Neuroinflammation CaInflux Increased Ca2+ Influx VGSC->CaInflux Activation NeuronalHyperexcitability Neuronal Hyperexcitability CaInflux->NeuronalHyperexcitability Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Neuroinflammation->Cytokines Release Cytokines->NeuronalHyperexcitability Sensitization Pain Neuropathic Pain NeuronalHyperexcitability->Pain CarmichaenineD This compound CarmichaenineD->VGSC Modulation CarmichaenineD->Neuroinflammation Inhibition

Caption: Hypothetical signaling pathway of this compound in neuropathic pain.

G cluster_1 Experimental Workflow for this compound Animal Study start Start acclimatization Animal Acclimatization (7 days) start->acclimatization baseline Baseline Behavioral Testing (von Frey) acclimatization->baseline surgery CCI or Sham Surgery baseline->surgery recovery Post-operative Recovery (7 days) surgery->recovery treatment This compound / Vehicle / Gabapentin Administration (Days 7-21) recovery->treatment behavioral_testing Behavioral Testing (Days 7, 14, 21) treatment->behavioral_testing euthanasia Euthanasia & Tissue Collection (Day 21) behavioral_testing->euthanasia biochemical Biochemical Analysis (ELISA) euthanasia->biochemical data_analysis Data Analysis & Reporting biochemical->data_analysis

Caption: Experimental workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols for Carmichaenine D as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Carmichaenine D is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum carmichaelii[1][2]. While the broader class of diterpenoid alkaloids has shown therapeutic potential, including anti-inflammatory, analgesic, and antitumor activities, specific research on this compound is limited[3][4][5]. The following application notes and protocols are therefore proposed based on the known biological activities of related compounds and serve as a guide for the investigation of this compound's therapeutic potential.

Potential Therapeutic Applications

Based on the pharmacological profile of diterpenoid alkaloids, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Agent: Diterpenoid alkaloids have demonstrated anti-inflammatory properties. This compound could potentially be developed for inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

  • Analgesic: Several diterpenoid alkaloids exhibit significant analgesic effects, with some having been developed as non-addictive pain relief medications. This compound may possess similar properties.

  • Anticancer Agent: The antitumor activities of diterpenoid alkaloids suggest that this compound could be explored for its potential to induce apoptosis or inhibit cell proliferation in various cancer cell lines.

Proposed Mechanism of Action

The precise mechanism of action for this compound is yet to be elucidated. However, based on related compounds, potential mechanisms could involve the modulation of key signaling pathways implicated in inflammation and apoptosis.

Anti-inflammatory Pathway

It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway.

G cluster_0 Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kappaB_Inhibition IκBα IKK->NF_kappaB_Inhibition phosphorylates & degrades NF_kappaB NF-κB Nucleus Nucleus NF_kappaB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Carmichaenine_D This compound Carmichaenine_D->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.
Pro-apoptotic Pathway

This compound may induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, a common mechanism for anticancer compounds.

G Carmichaenine_D This compound Bax Bax Carmichaenine_D->Bax Activates Bcl_2 Bcl-2 Carmichaenine_D->Bcl_2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl_2->Mitochondrion Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Caspase_9 Caspase-9 Apaf_1->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed pro-apoptotic mechanism of this compound.

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of this compound.

Cell Culture

Objective: To maintain healthy cell lines for subsequent experiments.

Materials:

  • Appropriate cell line (e.g., RAW 264.7 macrophages for inflammation studies; various cancer cell lines like HeLa or K562 for apoptosis studies)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Culture flasks/plates

  • CO₂ incubator (37°C, 5% CO₂)

Protocol for Adherent Cells:

  • Aspirate the old medium from the culture flask.

  • Wash the cells with sterile PBS.

  • Add Trypsin-EDTA to detach the cells and incubate for 2-5 minutes at 37°C.

  • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.

  • Centrifuge at 1000 rpm for 5 minutes.

  • Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at the desired density.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line and to calculate its IC50 value.

Materials:

  • Cells in culture

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Compound Cell Line Incubation Time (h) IC50 (µM)
Bruceine DK562Not Specified6.37 ± 0.39
Hypothetical Data for this compound
This compoundRAW 264.724[To be determined]
This compoundHeLa24[To be determined]
This compoundK56224[To be determined]
Anti-inflammatory Activity Assay (Nitric Oxide Assay)

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

Treatment NO Production (% of LPS control)
Control[Baseline]
LPS (1 µg/mL)100%
LPS + this compound (X µM)[To be determined]
LPS + this compound (Y µM)[To be determined]
Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound at its IC50 concentration for different time points (e.g., 12, 24, 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Treatment Time (h) Early Apoptosis (%) Late Apoptosis (%)
Vehicle Control24[To be determined][To be determined]
This compound (IC50)12[To be determined][To be determined]
This compound (IC50)24[To be determined][To be determined]
This compound (IC50)48[To be determined][To be determined]

Experimental Workflow

G Start Start: this compound Stock Solution Cell_Culture Cell Culture (Inflammatory & Cancer Models) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Cell_Culture->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO) (for non-toxic concentrations) Cytotoxicity->Anti_inflammatory Apoptosis Apoptosis Assay (Annexin V) (at IC50 concentration) Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot for pathway proteins) Anti_inflammatory->Mechanism Apoptosis->Mechanism End End: Data Analysis & Interpretation Mechanism->End

Caption: Overall experimental workflow for evaluating this compound.

These application notes and protocols provide a foundational framework for initiating research into the therapeutic potential of this compound. As more data becomes available, these methodologies can be further refined and expanded to include more complex in vitro and in vivo models.

References

Carmichaenine D: Application Notes on Structure-Activity Relationships of a C19-Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a C19-diterpenoid alkaloid identified in Aconitum carmichaelii. As a member of this complex and biologically active class of natural products, understanding its structure-activity relationship (SAR) is crucial for the development of novel therapeutic agents. While direct and comprehensive SAR studies on this compound are not extensively available in the public domain, valuable insights can be gleaned from research on analogous C19-diterpenoid alkaloids. These studies provide a foundational understanding of the key structural motifs responsible for the biological activities of this compound class, which include anti-tumor, cardiac, and neuroprotective effects.

This document provides an overview of the known biological activities associated with extracts containing this compound, summarizes the broader SAR landscape of C19-diterpenoid alkaloids, and presents generalized experimental protocols for assessing these activities.

Biological Context and Known Activities

This compound has been identified as a constituent of Aconitum carmichaelii, a plant with a long history in traditional medicine. Extracts from this plant have been reported to possess a range of biological activities, including:

  • Anti-hepatoma activity: Extracts of Aconitum carmichaelii have demonstrated inhibitory effects on liver cancer cells.

  • Anti-acetylcholinesterase activity: Inhibition of this enzyme is a key target in the management of Alzheimer's disease and other neurological disorders.

  • Antioxidant activity: The ability to neutralize harmful free radicals is beneficial in a wide array of pathological conditions.

While these activities have been attributed to the plant extract as a whole, the specific contribution of this compound to each of these effects remains an area for further investigation.

Structure-Activity Relationship (SAR) of C19-Diterpenoid Alkaloids

SAR studies on various C19-diterpenoid alkaloids isolated from Aconitum species have revealed several key structural features that govern their biological activities. These findings provide a predictive framework for understanding the potential bioactivity of this compound.

Anti-Tumor Activity

Systematic evaluation of a series of C19-diterpenoid alkaloids against human non-small-cell lung cancer cell lines (A549 and H460) has provided the following SAR insights[1]:

  • C-8 and C-14 Positions: The nature of the ester groups at these positions significantly influences cytotoxicity. Diester-type alkaloids generally exhibit potent activity.

  • C-10 Position: The presence and nature of substituents at this position can modulate activity.

  • Nitrogen Atom: The basicity and accessibility of the nitrogen atom within the core ring structure are important for interaction with biological targets.

Table 1: Anti-Tumor Activity of Representative C19-Diterpenoid Alkaloids against A549 and H460 Cancer Cell Lines [1]

CompoundR1 (C-8)R2 (C-14)R3 (N-ethyl)IC50 (μM) - A549IC50 (μM) - H460
HypaconitineOAcO-BenzoylCH2CH315.8314.91
MesaconitineOAcO-BenzoylCH312.3511.27
AconitineOAcO-BenzoylCH2CH318.2117.54
NeolineOHOHCH2CH3> 50> 50

Note: This table presents example data for illustrative purposes based on published research on C19-diterpenoid alkaloids. The specific activity of this compound is not yet reported.

Cardiac Activity

Studies on the cardiac effects of C19-diterpenoid alkaloids have identified structural determinants for their inotropic activity[2][3]:

  • C-15 Position: An α-hydroxyl group at this position is a critical feature for positive inotropic effects.

  • C-8 Position: A hydroxyl group at C-8 is important for activity.

  • C-1 Position: An α-methoxyl or hydroxyl group at C-1 contributes to cardiac activity.

  • Nitrogen Atom in Ring A: A secondary amine or an N-methyl group is a favorable feature.

  • C-3 Position: An α-hydroxyl group at this position can enhance cardiac activity.

Experimental Protocols

The following are generalized protocols for assessing the biological activities relevant to this compound and other C19-diterpenoid alkaloids.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anti-tumor activity of compounds by measuring their ability to inhibit cell proliferation.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., A549, H460, HepG2) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count.
  • Seed cells into 9-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound analog) in DMSO.
  • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.
  • Replace the media in the cell plates with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

4. Incubation:

  • Incubate the plates for 48-72 hours.

5. MTT Assay:

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to screen for AChE inhibitors.

1. Reagents:

  • Acetylthiocholine iodide (ATCI) as the substrate.
  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
  • Acetylcholinesterase (AChE) enzyme.
  • Phosphate (B84403) buffer (pH 8.0).

2. Assay Procedure:

  • In a 96-well plate, add 25 μL of the test compound at various concentrations.
  • Add 50 μL of phosphate buffer and 25 μL of AChE solution.
  • Incubate for 15 minutes at 25°C.
  • Add 25 μL of DTNB solution.
  • Initiate the reaction by adding 25 μL of ATCI solution.
  • Measure the absorbance at 412 nm at regular intervals for 5 minutes.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration.
  • Determine the percentage of inhibition relative to the control (without inhibitor).
  • Calculate the IC50 value from the dose-response curve.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Isolation cluster_testing Biological Evaluation cluster_analysis Data Analysis Isolation Isolation of This compound Bioassays In Vitro & In Vivo Bioassays Isolation->Bioassays Synthesis Synthesis of Analogs Synthesis->Bioassays SAR_Analysis SAR Analysis Bioassays->SAR_Analysis Toxicity Toxicity Assessment Toxicity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis C19_Alkaloid_SAR cluster_positions Key Positions for Activity Modulation C19_Core C19-Diterpenoid Core Structure C8 C-8 C19_Core->C8 Esterification C14 C-14 C19_Core->C14 Esterification C10 C-10 C19_Core->C10 Substitution N_Atom N-Atom C19_Core->N_Atom Substitution C15 C-15 C19_Core->C15 Hydroxylation Bioactivity Biological Activity C8->Bioactivity C14->Bioactivity C10->Bioactivity N_Atom->Bioactivity C15->Bioactivity

References

Troubleshooting & Optimization

Technical Support Center: Carmichaeline D Extraction and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction and isolation of Carmichaeline D, a C20-diterpenoid alkaloid from Aconitum species.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low yield of Carmichaeline D during extraction?

A1: Low yields of Carmichaeline D can be attributed to several factors:

  • Suboptimal Extraction Method: The choice of extraction technique significantly impacts efficiency. Traditional methods like maceration may result in incomplete extraction. More advanced methods like heat reflux, ultrasonic-assisted extraction (UAE), or pulsed electric field (PEF) extraction have been shown to improve the yield of related Aconitum alkaloids.

  • Incorrect Solvent Selection: The polarity of the solvent is crucial. While ethanol (B145695) is commonly used, its concentration and the addition of acid or base can affect the extraction efficiency of alkaloids.

  • Degradation of the Alkaloid: Diterpenoid alkaloids can be sensitive to heat, light, and pH. Prolonged exposure to harsh conditions during extraction can lead to degradation and subsequent loss of yield.

  • Low Natural Abundance: The concentration of Carmichaeline D in the plant material can vary depending on the species, geographical origin, time of harvest, and storage conditions of the plant material.

Q2: How does pH influence the extraction and isolation of Carmichaeline D?

A2: pH plays a critical role in the extraction and isolation of alkaloids like Carmichaeline D. In an acidic medium, alkaloids form salts that are typically soluble in water and alcohols. Conversely, in an alkaline environment, they exist as free bases, which are more soluble in organic solvents like chloroform (B151607) and diethyl ether. This pH-dependent solubility is the basis for the widely used acid-base partitioning technique for purification. Failure to maintain the optimal pH at each stage can lead to significant losses. For instance, during the initial acidic extraction, ensuring a sufficiently low pH is vital for protonating the alkaloids and bringing them into the aqueous phase. Subsequently, during the liquid-liquid extraction with an organic solvent, a sufficiently high pH is necessary to convert the alkaloid salts back to their free base form for efficient transfer into the organic layer.

Q3: My crude extract is highly impure. How can I improve its purity before column chromatography?

A3: A highly impure crude extract can complicate downstream purification and lead to lower yields of the final product. To improve the purity of your crude extract before column chromatography, consider the following steps:

  • Defatting: Aconitum species contain fatty substances that can interfere with alkaloid extraction and purification. A preliminary extraction with a non-polar solvent like petroleum ether or hexane (B92381) can remove these lipids.

  • Acid-Base Partitioning: This is a highly effective method for separating alkaloids from neutral and acidic impurities. The process involves dissolving the crude extract in an acidic aqueous solution, washing with an organic solvent to remove neutral impurities, basifying the aqueous layer, and then extracting the alkaloid free bases with an organic solvent.

  • Solid-Phase Extraction (SPE): SPE can be used for a more targeted cleanup of the crude extract. Different sorbents can be employed to retain either the alkaloids or the impurities, depending on the chosen conditions.

Q4: I am observing a significant loss of Carmichaeline D during column chromatography. What could be the reasons?

A4: Loss of the target compound during column chromatography is a common issue. Potential reasons include:

  • Irreversible Adsorption: Carmichaeline D may bind too strongly to the stationary phase, especially if silica (B1680970) gel is used.

  • Inappropriate Mobile Phase: The solvent system may not have the correct polarity to effectively elute the compound.

  • Compound Degradation on the Column: Some alkaloids are unstable on acidic stationary phases like silica gel.

  • Improper Column Packing: Poorly packed columns can lead to band broadening and poor separation, resulting in mixed fractions and loss of pure compound.

  • Co-elution with Impurities: If the separation is not optimal, Carmichaeline D may co-elute with other compounds, leading to impure fractions that require further purification, which can decrease the overall yield.

Troubleshooting Guides

Low Yield in Initial Extraction
Symptom Possible Cause Suggested Solution
Low total alkaloid content in crude extract. Incomplete cell lysis and extraction.Ensure the plant material is finely powdered to maximize surface area. Consider using more vigorous extraction methods like heat reflux or ultrasonication.
Suboptimal solvent choice.Optimize the ethanol concentration in your extraction solvent. An acidic ethanol solution (e.g., with 0.5% HCl) can improve the extraction of alkaloid salts.
Degradation during extraction.Avoid prolonged exposure to high temperatures. If using heat reflux, minimize the extraction time. Protect the extraction mixture from light.
Low concentration of Carmichaeline D despite good total alkaloid yield. Variation in plant material.Ensure the correct species and plant part are used. The alkaloid profile can vary significantly between different Aconitum species.
Degradation of Carmichaeline D.Diterpenoid alkaloids can be susceptible to hydrolysis, especially under alkaline conditions and elevated temperatures. Analyze your extraction conditions and consider if they might be causing degradation.
Low Yield During Liquid-Liquid Extraction (Acid-Base Partitioning)
Symptom Possible Cause Suggested Solution
Low recovery of alkaloids in the organic phase. Incomplete basification.Ensure the pH of the aqueous phase is sufficiently alkaline (pH 9-11) to convert all alkaloid salts to their free base form. Use a pH meter for accurate measurement.
Emulsion formation at the interface.To break emulsions, try adding a saturated NaCl solution (brine), centrifuging the mixture, or filtering through a bed of Celite.
Insufficient extraction.Perform multiple extractions (3-5 times) with the organic solvent to ensure complete transfer of the alkaloids.
Low Yield During Column Chromatography
Symptom Possible Cause Suggested Solution
Compound is not eluting from the column. Strong irreversible adsorption to silica gel.Consider using a different stationary phase, such as neutral alumina (B75360) or a macroporous resin. Adding a small amount of a competitive base like triethylamine (B128534) (0.1-1%) to the mobile phase can also help.
Poor separation and broad peaks. Inappropriate mobile phase.Optimize the mobile phase composition. A gradient elution from a non-polar to a more polar solvent system is often effective for separating complex mixtures of alkaloids.
Column overloading.Do not load too much crude extract onto the column. The amount of sample should typically be 1-5% of the weight of the stationary phase.
Loss of compound after chromatography. Degradation on the acidic silica gel.Use a neutral stationary phase like neutral alumina. If using silica gel, minimize the time the compound spends on the column.
Co-elution with other compounds.Improve the separation by using a shallower solvent gradient or a different stationary phase. Techniques like pH-zone-refining counter-current chromatography can be highly effective for separating similar alkaloids.[1]

Data Presentation

Table 1: Reported Yields of Diterpenoid Alkaloids from Aconitum Species

Plant MaterialExtraction MethodPurification MethodCompoundYieldReference
Aconitum coreanum (5 kg dried root)Heat reflux with 95% Ethanol + HClpH-zone-refining CCCCrude Alkaloids0.93%[1]
Aconitum coreanum (3.5 g crude extract)-pH-zone-refining CCCGuanfu base A16.5% (of crude extract)[1]
Aconitum coreanum (3.5 g crude extract)-pH-zone-refining CCCAtisine2.1% (of crude extract)[1]
Aconitum carmichaelii (5 kg lateral roots)Reflux with 95% EtOHSilica gel CC, Sephadex LH-20, MCI gel, Al2O3Aconicarmine (a C22-alkaloid)0.0034% (of plant material)
Aconitum carmichaelii (5 kg lateral roots)Reflux with 95% EtOHSilica gel CC, Sephadex LH-20, MCI gel, Al2O3FuzilineNot specified
Aconitum carmichaelii (5 kg lateral roots)Reflux with 95% EtOHSilica gel CC, Sephadex LH-20, MCI gel, Al2O3NeolineNot specified

Experimental Protocols

Protocol 1: General Extraction of Total Alkaloids from Aconitum Species

This protocol is a general method for obtaining a crude alkaloid extract from Aconitum plant material.

1. Plant Material Preparation:

  • Dry the plant material (e.g., roots) in a well-ventilated area or in an oven at a low temperature (40-50°C).

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Place the powdered plant material in a flask.

  • Add 95% ethanol containing a small amount of hydrochloric acid (e.g., 10 mL HCl per 5 kg of plant material) to the flask, ensuring the plant material is fully submerged.[1]

  • Perform heat reflux extraction for 2 hours.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the ethanolic extracts and filter to remove solid plant material.

3. Concentration:

  • Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a concentrated residue.

4. Acid-Base Partitioning:

  • Dissolve the residue in a 1% hydrochloric acid solution.

  • Wash the acidic solution with petroleum ether to remove non-polar impurities. Discard the petroleum ether layer.

  • Basify the acidic aqueous solution to pH 9.5 with ammonia (B1221849) water.

  • Extract the alkaline solution multiple times with chloroform.

  • Combine the chloroform extracts and evaporate the solvent to dryness under reduced pressure to obtain the crude total alkaloid extract.

Protocol 2: Purification of Diterpenoid Alkaloids by Column Chromatography

This protocol describes a general approach for the separation of individual alkaloids from the crude extract.

1. Column Preparation:

  • Choose an appropriate stationary phase (e.g., silica gel or neutral alumina).

  • Pack the column with the stationary phase using a slurry method with a non-polar solvent (e.g., chloroform).

2. Sample Loading:

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

  • Carefully load the sample onto the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., chloroform).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner. For example, starting with CHCl3–MeOH (50:1) and gradually increasing to (1:1).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

4. Further Purification:

  • Combine fractions containing the same compound (as determined by TLC).

  • Further purify the combined fractions using techniques like Sephadex LH-20 chromatography, preparative HPLC, or crystallization to obtain the pure alkaloid.

Visualizations

Extraction_Workflow Start Dried & Powdered Aconitum Plant Material Extraction Extraction (e.g., Heat Reflux with Acidified Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration AcidBase Acid-Base Partitioning Concentration->AcidBase CrudeAlkaloids Crude Alkaloid Extract AcidBase->CrudeAlkaloids ColumnChromatography Column Chromatography (e.g., Silica Gel, Alumina) CrudeAlkaloids->ColumnChromatography FractionCollection Fraction Collection & TLC Monitoring ColumnChromatography->FractionCollection FurtherPurification Further Purification (e.g., Prep-HPLC, Crystallization) FractionCollection->FurtherPurification PureCarmichaelineD Pure Carmichaeline D FurtherPurification->PureCarmichaelineD

Caption: General workflow for the extraction and isolation of Carmichaeline D.

Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_degradation Degradation Issues LowYield Low Yield of Carmichaeline D CheckExtraction Review Extraction Protocol LowYield->CheckExtraction CheckPurification Review Purification Protocol LowYield->CheckPurification CheckPlantMaterial Assess Plant Material Quality LowYield->CheckPlantMaterial Degradation Investigate Potential Degradation LowYield->Degradation Solvent Optimize Solvent System CheckExtraction->Solvent Method Consider Alternative Method (e.g., UAE, PEF) CheckExtraction->Method pH_Extraction Verify pH during Extraction CheckExtraction->pH_Extraction StationaryPhase Change Stationary Phase (e.g., Alumina) CheckPurification->StationaryPhase MobilePhase Optimize Mobile Phase Gradient CheckPurification->MobilePhase pH_Purification Verify pH during LLE CheckPurification->pH_Purification Temperature Reduce Temperature Degradation->Temperature Light Protect from Light Degradation->Light pH_Stability Assess pH Stability Degradation->pH_Stability

Caption: Troubleshooting decision tree for low yield of Carmichaeline D.

References

"Carmichaenine D" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carmichaenine D purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound and other related diterpenoid alkaloids from Aconitum species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. It is primarily isolated from the roots and other plant parts of Aconitum carmichaeli, a plant used in traditional medicine. Diterpenoid alkaloids from Aconitum species are notoriously difficult to separate due to their structural similarities.

Q2: I've seen conflicting molecular formulas for this compound. Which one is correct?

A2: There can sometimes be discrepancies in the literature for newly isolated or complex compounds. It is always best to refer to the primary literature that first reported the isolation and structure elucidation of the compound. For definitive identification, it is crucial to rely on detailed spectroscopic data, such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), to confirm the molecular formula and structure of your isolated compound.

Q3: My initial extraction of the crude alkaloids is giving a very low yield. What are the common causes and how can I improve it?

A3: Low yields during the initial extraction of diterpenoid alkaloids can be attributed to several factors:

  • Incomplete Extraction: The chosen solvent or extraction method may not be efficient. For alkaloids, which are basic, their salt form is more soluble in polar solvents like methanol (B129727) or ethanol (B145695), while the free base is more soluble in less polar organic solvents like dichloromethane (B109758) or chloroform (B151607).

  • Compound Degradation: Diterpenoid alkaloids can be sensitive to heat and pH. Prolonged exposure to high temperatures or harsh acidic or basic conditions during extraction can lead to degradation, such as the hydrolysis of ester groups, which is a known issue for aconitine-type alkaloids.

  • Low Natural Abundance: The concentration of this compound in the plant material may be inherently low.

To improve your extraction efficiency, consider optimizing your protocol as outlined in the troubleshooting guide below.

Q4: I am struggling to separate this compound from other closely related alkaloids using column chromatography. What can I do?

A4: Co-elution of structurally similar alkaloids is a major challenge. Here are some strategies to improve separation:

  • Optimize Your Stationary and Mobile Phases: If using silica (B1680970) gel, a gradual increase in the polarity of the mobile phase is key. Consider using a different adsorbent like alumina, which has different selectivity.

  • Employ Advanced Techniques: For particularly challenging separations, pH-zone-refining counter-current chromatography (CCC) has been shown to be highly effective for Aconitum alkaloids. This technique separates compounds based on their pKa values and hydrophobicity.

  • Use Preparative HPLC: A reversed-phase C18 column with an optimized mobile phase can provide high-resolution separation.

Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered during the purification of this compound.

Issue 1: Low Yield of Crude Alkaloid Extract
Possible Cause Troubleshooting Step
Inefficient initial extractionEnsure the plant material is finely powdered to maximize surface area. Consider using a multistep extraction process, first with a polar solvent like methanol or ethanol, followed by an acid-base liquid-liquid extraction to partition the alkaloids.
Alkaloid degradation during extractionAvoid high temperatures during solvent evaporation. Use a rotary evaporator at a temperature below 50°C. Be mindful of the pH; extreme pH values can cause hydrolysis of ester-containing alkaloids. Neutral extraction conditions can sometimes prevent the formation of artifacts.[1]
Suboptimal solvent choiceFor the free base form of alkaloids, ensure the use of an appropriate organic solvent like dichloromethane or chloroform during the liquid-liquid extraction step after basification.
Issue 2: Poor Separation in Column Chromatography (Silica Gel)
Possible Cause Troubleshooting Step
Co-elution of similar alkaloidsOptimize the mobile phase gradient. Start with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding ethyl acetate (B1210297) or chloroform, and then a small percentage of methanol. The addition of a small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonia (B1221849) to the mobile phase can improve the peak shape of basic alkaloids by minimizing interactions with acidic silanol (B1196071) groups on the silica.
Column overloadingDo not load too much crude extract onto the column. A general rule is to use a mass ratio of crude extract to silica gel of 1:30 to 1:100.
Incorrect fraction collectionMonitor the fractions closely using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound and to decide on the pooling strategy.
Issue 3: HPLC - Poor Peak Resolution, Peak Tailing, or Broad Peaks
Possible Cause Troubleshooting Step
Inappropriate mobile phase pHThe retention of basic alkaloids is highly sensitive to the pH of the mobile phase. For C18 columns, working at a low pH (e.g., 2.5-3.5 with formic acid or trifluoroacetic acid) will ensure the alkaloids are protonated and often results in better peak shapes. Alternatively, a high pH (e.g., 8-10 with ammonia or an appropriate buffer) can be used if the column is stable at that pH, as the alkaloids will be in their neutral form.
Secondary interactions with the stationary phaseThis is a common cause of peak tailing for basic compounds on silica-based columns. In addition to pH control, adding a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can mask the residual silanol groups. Using an end-capped C18 column is also recommended.
Column overloadIf peaks are broad and fronting, you may be overloading the column. Reduce the injection volume or dilute the sample.
Suboptimal gradient programFor complex mixtures of alkaloids, a shallow gradient (a slow increase in the organic solvent percentage) will generally provide better resolution. Start with a scouting gradient to determine the approximate elution time of your target compound, then optimize the gradient around that region.

Quantitative Data Summary

The following table summarizes the purification results of seven diterpenoid alkaloids from Aconitum coreanum using pH-zone-refining counter-current chromatography, demonstrating the efficiency of this technique for this class of compounds.

Compound Amount from 3.5g Crude Extract (mg) Purity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine7497.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4
Data from Wang et al., 2014[2][3]

Experimental Protocols

Protocol 1: General Extraction of Diterpenoid Alkaloids from Aconitum
  • Maceration and Extraction:

    • Grind the dried and powdered plant material (e.g., roots of Aconitum carmichaeli).

    • Macerate the powder in 70-80% ethanol or methanol at room temperature for 24-48 hours. Repeat the extraction 2-3 times.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude extract in a 1-2% aqueous solution of an acid (e.g., HCl or H₂SO₄).

    • Wash the acidic solution with a non-polar solvent like petroleum ether or hexane to remove fats and other non-polar impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with an aqueous base (e.g., ammonia solution).

    • Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane or chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a weak solvent like dichloromethane.

    • Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. A typical gradient might be from 100% hexane to 100% ethyl acetate, followed by the addition of methanol.

    • A small amount of triethylamine (e.g., 0.1%) can be added to the mobile phase to improve the peak shape of the alkaloids.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the composition of each fraction by TLC, using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent or UV light).

    • Combine the fractions containing the purified this compound.

Protocol 3: Preparative HPLC Method Optimization
  • Column and Solvents:

    • Use a reversed-phase C18 column suitable for preparative scale.

    • Mobile Phase A: Water with 0.1% formic acid (for acidic conditions) or an appropriate buffer.

    • Mobile Phase B: Acetonitrile or methanol.

  • Analytical Method Development:

    • First, develop an analytical scale method to achieve good separation of the target compound.

    • Experiment with different gradient slopes, flow rates, and column temperatures.

  • Scale-Up to Preparative Scale:

    • Scale up the injection volume and flow rate according to the dimensions of the preparative column.

    • Dissolve the partially purified sample from column chromatography in the initial mobile phase. Ensure the sample is filtered before injection.

  • Fraction Collection:

    • Collect fractions based on the retention time of the target peak determined from the analytical run.

    • Analyze the purity of the collected fractions using analytical HPLC.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Powdered Aconitum Plant Material maceration Maceration with Ethanol/Methanol plant_material->maceration acid_base_extraction Acid-Base Liquid-Liquid Extraction maceration->acid_base_extraction crude_alkaloids Crude Alkaloid Extract acid_base_extraction->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom Initial Separation prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc Further Purification pure_compound Pure this compound prep_hplc->pure_compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start HPLC Issue Observed: Poor Resolution / Peak Tailing check_ph Is mobile phase pH optimized (~2 pH units away from pKa)? start->check_ph adjust_ph Adjust pH (e.g., to pH 3 with formic acid or pH 10 with ammonia) check_ph->adjust_ph No check_modifier Is a basic modifier (e.g., TEA) being used? check_ph->check_modifier Yes adjust_ph->check_modifier add_modifier Add 0.1% Triethylamine (TEA) to mobile phase check_modifier->add_modifier No check_column Is an end-capped or basic-compound-specific column being used? check_modifier->check_column Yes add_modifier->check_column change_column Switch to an end-capped or base-deactivated column check_column->change_column No check_gradient Is the gradient too steep? check_column->check_gradient Yes change_column->check_gradient adjust_gradient Decrease gradient slope (make it shallower) check_gradient->adjust_gradient Yes end Improved Separation check_gradient->end No adjust_gradient->end

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Carmichaenine D: Technical Support & Stability FAQs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common questions and stability issues encountered when working with Carmichaenine D in a laboratory setting. Due to the limited publicly available stability data for this compound, this guide is based on supplier recommendations and general knowledge of diterpenoid alkaloids. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a C19 diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum carmichaelii. It is supplied as a powder.

Data Presentation: General Properties of this compound

PropertyValueSource
Molecular Formula C29H39NO7Certificate of Analysis
CAS Number 2065228-62-6Certificate of Analysis
Purity ≥98%Certificate of Analysis
Physical Description PowderCertificate of Analysis
Recommended Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneCertificate of Analysis

Q2: How should I store this compound powder?

To ensure its stability, the solid form of this compound should be handled under the following conditions:

  • Storage Temperature: Refrigerate or freeze at 2-8 °C.

  • Atmosphere: Protect from air.

  • Light: Protect from light.

  • Shelf Life: The shelf life is reported to be 2 years under these conditions.

Q3: I am preparing a stock solution of this compound. What are the best practices to maintain its stability?

While specific degradation pathways for this compound in solution have not been extensively documented, the following general guidelines for diterpenoid alkaloids should be followed to minimize degradation:

  • Solvent Selection: Use high-purity, anhydrous solvents. Based on supplier data, recommended solvents include DMSO, Chloroform, Dichloromethane, and Ethyl Acetate. The choice of solvent will depend on your experimental design.

  • Light and Air: Prepare solutions in a controlled environment, minimizing exposure to light and air. Use amber vials or wrap containers in foil.

  • Temperature: Prepare solutions on ice to minimize thermal degradation.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • pH: The effect of pH on this compound stability is unknown. It is advisable to use buffered solutions if your experiment requires a specific pH and to perform a stability check under those conditions.

Q4: My experimental results are inconsistent. Could it be related to the stability of this compound in my working solution?

Inconsistent results can indeed be a sign of compound instability. Here are some troubleshooting steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution just before your experiment.

  • Evaluate Solvent Effects: If you are using an aqueous buffer for your working solution, consider the possibility of hydrolysis. The stability of diterpenoid alkaloids can be pH-dependent.

  • Assess Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Use single-use aliquots.

  • Control for Temperature and Light: Ensure your experimental setup minimizes exposure of the compound to high temperatures and direct light.

Experimental Protocols

General Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline. The exact concentrations and volumes should be adjusted based on your specific needs.

  • Pre-analysis: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a controlled environment (e.g., under an inert gas if possible), weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of a recommended anhydrous solvent (e.g., DMSO) to the powder.

  • Mixing: Vortex or sonicate briefly at room temperature until the solid is completely dissolved. Avoid excessive heating.

  • Storage: Dispense the stock solution into single-use, light-protected (amber) vials and store at -20°C or -80°C.

Visualized Workflows

G cluster_storage Long-term Storage cluster_prep Solution Preparation cluster_aliquot Stock Solution Handling cluster_experiment Experimental Use Solid This compound Powder (2-8°C, protected from light and air) Equilibrate Equilibrate vial to Room Temperature Solid->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) on ice Weigh->Dissolve StockSolution Prepare Concentrated Stock Solution Dissolve->StockSolution Aliquot Aliquot into single-use amber vials StockSolution->Aliquot StoreStock Store at -20°C or -80°C Aliquot->StoreStock Thaw Thaw a single aliquot StoreStock->Thaw Dilute Prepare fresh working solution in experimental buffer Thaw->Dilute Experiment Use immediately in experiment Dilute->Experiment

Caption: Recommended workflow for handling and preparing this compound solutions.

Technical Support Center: Carmichaenine D Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the poor aqueous solubility of Carmichaenine D.

Frequently Asked Questions (FAQs)

Q1: My initial experiments show this compound has very low aqueous solubility. What are the primary reasons for this?

A1: The poor solubility of many natural products like this compound is often attributed to their complex, hydrophobic molecular structures and high molecular weight.[1][2] These characteristics can lead to strong intermolecular forces in the solid state, making it difficult for water molecules to solvate the compound effectively.

Q2: What are the most common and effective techniques to improve the solubility of a poorly water-soluble compound like this compound?

A2: Several established techniques can significantly enhance the solubility and dissolution rate of poorly soluble drugs.[1][3][4] The most widely applied methods include:

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a solid state.

  • Nanosuspension: Reducing the particle size of this compound to the sub-micron range to increase surface area and dissolution velocity.

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin host to form a water-soluble complex.

  • Particle Size Reduction (Micronization): Milling the drug to reduce particle size and increase surface area, which can improve the dissolution rate.

Q3: How do I choose the best solubility enhancement technique for this compound?

A3: The selection of an appropriate method depends on the physicochemical properties of this compound, the desired dosage form, and the required level of solubility enhancement. A preliminary screening of these techniques is often recommended. For instance, if the goal is a significant increase in both solubility and dissolution rate for oral delivery, solid dispersions and nanosuspensions are often excellent starting points. If stabilizing the molecule is also a concern, cyclodextrin complexation might be particularly beneficial.

Troubleshooting Guides

Issue 1: Low Dissolution Rate Persists After Micronization

Possible Cause: While micronization increases the surface area, it may not be sufficient for highly hydrophobic compounds if the particle surfaces have poor wettability. Also, the equilibrium solubility is not increased by this method.

Troubleshooting Steps:

  • Assess Wettability: Measure the contact angle of micronized this compound with water. A high contact angle indicates poor wettability.

  • Incorporate a Surfactant: Consider adding a small percentage of a pharmaceutically acceptable surfactant (e.g., Tween 80, Poloxamer 188) to the dissolution medium or the formulation to improve wetting.

  • Explore Advanced Techniques: If the dissolution rate is still insufficient, more advanced methods like solid dispersion or nanosuspension, which can also increase the saturation solubility, should be investigated.

Issue 2: Drug Recrystallization from Solid Dispersion during Storage or Dissolution

Possible Cause: The amorphous form of the drug within the solid dispersion is thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time or upon contact with the dissolution medium.

Troubleshooting Steps:

  • Polymer Selection: Ensure the chosen hydrophilic polymer (e.g., PVP, HPMC, PEGs) has good miscibility and potential for specific interactions (like hydrogen bonding) with this compound to inhibit crystallization.

  • Increase Polymer to Drug Ratio: A higher concentration of the carrier can better maintain the molecular dispersion of the drug.

  • Incorporate a Second Polymer or Surfactant: Third-generation solid dispersions use a combination of polymers or a polymer and a surfactant to improve stability and dissolution.

  • Storage Conditions: Store the solid dispersion in a low-humidity environment and at a temperature well below the glass transition temperature (Tg) of the system.

Issue 3: Particle Aggregation in Nanosuspension Formulation

Possible Cause: The high surface energy of nanoparticles makes them prone to aggregation to minimize their surface area. This requires adequate stabilization.

Troubleshooting Steps:

  • Optimize Stabilizer Concentration: The concentration of stabilizers (surfactants and/or polymers) is critical. Insufficient amounts will not provide a strong enough steric or electrostatic barrier.

  • Use a Combination of Stabilizers: A combination of a surfactant (like Tween 80) and a polymer (like PVP or HPMC) often provides better stability through both electrostatic and steric hindrance.

  • Evaluate Different Stabilizers: Screen a variety of pharmaceutically acceptable stabilizers to find the most effective one for this compound.

  • Control Processing Parameters: During homogenization or milling, excessive energy input can sometimes lead to particle aggregation. Optimize the pressure, number of cycles, or milling time.

Quantitative Data Summary

The following table summarizes typical improvements in solubility and dissolution that can be expected from various enhancement techniques, based on literature for other poorly soluble drugs.

TechniqueTypical Fold Increase in Aqueous SolubilityTypical Dissolution Rate EnhancementKey Considerations
Micronization 1-2 foldUp to 5-foldLimited by equilibrium solubility; may have wettability issues.
Solid Dispersion 10 to >100-fold>10-foldStability of the amorphous form is critical.
Nanosuspension 5 to 50-fold>20-foldRequires effective stabilization to prevent aggregation.
Cyclodextrin Complexation 10 to >100-fold>10-foldStoichiometry of the complex and binding constant are important.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) in a common volatile organic solvent (e.g., ethanol (B145695) or methanol) at a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed.

  • Drying: Place the resulting solid in a vacuum oven overnight to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions.

Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization
  • Initial Dispersion: Disperse micronized this compound in an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 1% Tween 80 and 0.5% HPMC).

  • Pre-milling (Optional but Recommended): Subject the suspension to high-shear mixing for 15-30 minutes to ensure a uniform pre-dispersion.

  • Homogenization: Pass the suspension through a high-pressure homogenizer at a specific pressure (e.g., 1500 bar) for a set number of cycles (e.g., 10-20 cycles). The process should be conducted under cooling to dissipate the generated heat.

  • Particle Size Analysis: Measure the mean particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS). The target is typically a mean particle size below 500 nm with a PDI < 0.3.

  • Lyophilization (for solid dosage form): The nanosuspension can be freeze-dried with a cryoprotectant (e.g., mannitol) to produce a solid powder that can be easily reconstituted.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Slurry Formation: Place a specific molar ratio of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) and this compound (e.g., 1:1) in a mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol) to the mixture to form a thick paste. Knead the paste thoroughly for 45-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a sieve to ensure uniformity.

  • Characterization: Confirm the formation of the inclusion complex using DSC, X-Ray Diffractometry (XRD), and FTIR. Phase solubility studies should be conducted to determine the complexation efficiency and the increase in aqueous solubility.

Visualizations

G cluster_0 Solubility Enhancement Workflow Start Poorly Soluble This compound Screening Screening of Techniques (Solid Dispersion, Nanosuspension, Cyclodextrin Complexation) Start->Screening Formulation Formulation Development & Optimization Screening->Formulation Characterization Physicochemical Characterization (DSC, XRD, FTIR) Formulation->Characterization Evaluation In Vitro Dissolution & Solubility Studies Characterization->Evaluation Success Improved Solubility & Bioavailability Evaluation->Success Meets Target Failure Unsatisfactory Improvement Evaluation->Failure Does Not Meet Target Failure->Screening Re-evaluate Technique or Parameters

Caption: General workflow for selecting and optimizing a solubility enhancement technique.

G cluster_1 Solid Dispersion Principle Drug This compound (Crystalline, Poorly Soluble) SD Solid Dispersion (Amorphous, Molecularly Dispersed) Drug->SD Carrier Hydrophilic Carrier (e.g., PVP, PEG) Carrier->SD Water Aqueous Medium SD->Water Dissolution Rapid Dissolution & Enhanced Solubility Water->Dissolution

Caption: Principle of improving solubility using the solid dispersion technique.

G cluster_2 Cyclodextrin Inclusion Complex CD Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Water Soluble) CD->Complex Drug This compound (Guest) (Hydrophobic) Drug->Complex

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

References

Technical Support Center: Synthesis of Carmichaenine D and Related Aconitine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Carmichaenine D and other structurally related C19 diterpenoid alkaloids. The complex, polycyclic nature of these molecules presents significant synthetic challenges. This guide is intended to assist in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of aconitine-type diterpenoid alkaloids like this compound?

A1: The primary challenges in synthesizing these complex natural products stem from their intricate molecular architecture. Key difficulties include:

  • Construction of the polycyclic core: Assembling the highly substituted and sterically congested bridged ring systems, such as the characteristic bicyclo[3.2.1]octane core, is a significant hurdle.[1][2][3][4]

  • Stereochemical control: The presence of numerous contiguous stereocenters requires highly diastereoselective reactions. Achieving the correct relative and absolute stereochemistry is a persistent challenge throughout the synthesis.

  • Late-stage functionalization: Introducing and manipulating functional groups on the complex core in the later stages of the synthesis can be difficult due to the potential for competing side reactions and the steric hindrance of the molecular framework.[5]

Q2: What are some common strategies for constructing the core ring system of aconitine-type alkaloids?

A2: Several successful strategies have been employed:

  • Fragment Coupling: This convergent approach involves the synthesis of two complex fragments which are then joined together. This strategy can be advantageous for increasing overall yield and allowing for parallel synthesis of the fragments. A key step in this approach is often a highly stereoselective bond formation to create a key quaternary center.

  • Intramolecular Diels-Alder Reaction: A powerful method for constructing the polycyclic system, often used to form the initial carbocyclic framework. Optimization of reaction conditions, including temperature and the use of Lewis acid catalysts, is often necessary to achieve good yield and selectivity.

  • Wagner-Meerwein Rearrangement: This bio-inspired rearrangement is frequently used to transform a bicyclo[2.2.2]octane system, often formed via a Diels-Alder reaction, into the characteristic bicyclo[3.2.1]octane core of aconitine (B1665448) alkaloids.

Troubleshooting Guides

Low Diastereoselectivity in Key Reactions

Problem: A key bond-forming reaction, such as an alkylation or an addition to a carbonyl group, is producing a mixture of diastereomers with low selectivity, complicating purification and reducing the yield of the desired product. This was a noted challenge in the synthesis of talatisamine (B1682923).

Potential CauseSuggested SolutionRelevant Experimental Details
Steric Hindrance Modify the protecting groups on nearby functionalities to be smaller or to direct the incoming reagent to the desired face of the molecule.N/A
Reaction Temperature Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.For a 1,2-addition step in a talatisamine synthesis, the reaction was conducted at -94 °C.
Choice of Reagents The use of bulkier reagents can sometimes lead to higher diastereoselectivity. Conversely, in some cases, smaller reagents may be more selective. Screening different reagents is often necessary.N/A
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., methanol).N/A
Failed or Low-Yield Cyclization Reactions

Problem: An attempted intramolecular cyclization, such as a radical cyclization to form a key ring of the polycyclic core, fails to proceed or gives a low yield of the desired product. This was encountered in an attempted N-centered radical cascade in a synthesis of talatisamine.

Potential CauseSuggested SolutionRelevant Experimental Details
Unfavorable Ring Strain The desired cyclization may be energetically unfavorable due to high ring strain in the product. Consider a different cyclization strategy or modify the substrate to reduce strain.N/A
Incorrect Substrate Conformation The reactive centers of the molecule may not be in the correct proximity for the cyclization to occur. The use of different solvents or additives can sometimes influence the substrate's conformation.N/A
Inappropriate Radical Initiator/Conditions The chosen radical initiator (e.g., AIBN, (nBu)3SnH) or reaction conditions (e.g., temperature, concentration) may not be optimal. Screen different initiators and vary the reaction temperature and concentration.In a failed N-centered radical cascade, the major product resulted from a 1,5-hydrogen atom transfer.
Alternative Reaction Pathway The reactive intermediate (e.g., a radical) may be undergoing an alternative, more favorable reaction, such as an intermolecular reaction or a hydrogen atom abstraction. Running the reaction at a lower concentration can sometimes favor intramolecular processes.N/A
Difficulties with Diels-Alder Reactions

Problem: An intramolecular Diels-Alder reaction to form the core polycyclic system suffers from low yield, low regioselectivity, or dimerization of the starting material. This was a challenge that required optimization in the Inoue synthesis of talatisamine.

Potential CauseSuggested SolutionRelevant Experimental Details
Unfavorable Diene Conformation The diene must be in the s-cis conformation for the reaction to occur. Steric hindrance can disfavor this conformation. Modifying substituents to reduce steric clash can be beneficial. Cyclic dienes are locked in the s-cis conformation and are often more reactive.N/A
High Temperature Leading to Retro-Diels-Alder While heating is often required, excessive temperatures can promote the reverse reaction. The optimal temperature needs to be determined empirically.In the synthesis of talatisamine, the Diels-Alder cyclization was conducted under thermal conditions.
Low Reactivity The diene or dienophile may not be electronically well-matched. The use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can accelerate the reaction by lowering the LUMO of the dienophile.N/A
Dimerization of Starting Material If the starting material can act as both a diene and a dienophile, dimerization can be a significant side reaction. This can sometimes be mitigated by slowly adding the starting material to the reaction mixture at an elevated temperature.Dimerization was prevented by bromination of the diene precursor in the Inoue synthesis of talatisamine.

Experimental Protocols

Protocol 1: Fragment Coupling via 1,2-Addition and Semipinacol Rearrangement (Reisman Synthesis of (-)-Talatisamine)

This protocol describes the key fragment coupling strategy used in the total synthesis of (-)-talatisamine.

  • 1,2-Addition:

    • To a solution of alkenyl bromide 10 in THF at -94 °C, add a solution of t-BuLi.

    • Stir the resulting alkenyllithium solution for 30 minutes at -94 °C.

    • Add a solution of epoxyketone 9 in THF dropwise.

    • After stirring for 1 hour at -94 °C, quench the reaction with TMSCl.

    • Warm the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to yield silyl (B83357) ether 8 .

  • Semipinacol Rearrangement:

    • To a solution of silyl ether 8 in CH₂Cl₂ at -78 °C, add a solution of TMSNTf₂ (10 mol %).

    • Stir the reaction mixture at -78 °C and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to yield ketone 7 .

Protocol 2: Intramolecular Diels-Alder Reaction (Inoue Synthesis of Talatisamine)

This protocol outlines the intramolecular Diels-Alder reaction used to construct a key tricyclic intermediate.

  • Precursor Synthesis:

    • Synthesize the Diels-Alder precursor 4 by coupling fragments 5 and 6 using an organometallic addition strategy.

  • Oxidative Dearomatization and Cyclization:

    • To a solution of the phenolic precursor to 4 in a suitable solvent, add phenyliodine(III) diacetate (PIDA) and HCl for amine protection.

    • Heat the resulting quinone intermediate under thermal conditions to effect the intramolecular Diels-Alder cyclization.

    • Monitor the reaction by TLC for the formation of the tricyclic product 3 .

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash chromatography.

Visualizations

experimental_workflow_fragment_coupling cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling Key Fragment Coupling startA Epoxyketone 9 add 1,2-Addition (t-BuLi, THF, -94 °C) startA->add startB Alkenyl Bromide 10 startB->add intermediate Silyl Ether 8 add->intermediate rearrange Semipinacol Rearrangement (TMSNTf₂, CH₂Cl₂, -78 °C) product Ketone 7 (Core Structure) rearrange->product intermediate->rearrange

Caption: Workflow for the fragment coupling strategy.

troubleshooting_low_selectivity problem Low Diastereoselectivity in Reaction cause1 Steric Hindrance problem->cause1 cause2 Reaction Temperature Too High problem->cause2 cause3 Suboptimal Reagents problem->cause3 solution1 Modify Protecting Groups cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Screen Different Reagents cause3->solution3

Caption: Troubleshooting logic for low diastereoselectivity.

References

Technical Support Center: Carmichaenine D Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) fragmentation of Carmichaenine D and related diterpenoid alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected molecular ion ([M+H]⁺) for this compound. What could be the issue?

A1: The absence or low intensity of the molecular ion is a common issue in mass spectrometry.[1][2] Several factors could be responsible:

  • In-Source Fragmentation: The compound may be fragmenting within the ionization source before it reaches the mass analyzer. This can happen if the ionization energy is too high.

  • Low Sample Concentration: The concentration of your analyte may be too low to produce a detectable signal for the molecular ion.[2]

  • Adduct Formation: Instead of a protonated molecule [M+H]⁺, your compound might be forming adducts with salts present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. This will result in a mass difference of approximately 22 Da for sodium between the expected [M+H]⁺ and the observed [M+Na]⁺.[1]

  • Incorrect Ionization Mode: While diterpenoid alkaloids typically ionize well in positive mode Electrospray Ionization (ESI), verifying that your instrument is operating in the correct mode is a crucial first step.

Troubleshooting Steps:

  • Lower the cone voltage or other ion source energy parameters to minimize in-source fragmentation.

  • Prepare a more concentrated sample to ensure the signal is above the instrument's detection limit.

  • Scrutinize your mass spectrum for peaks corresponding to common adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).

  • Confirm that the mass spectrometer is set to the appropriate positive ionization mode.

Q2: The signal intensity for my parent and fragment ions is very poor. How can I improve it?

A2: Poor signal intensity can make it difficult to identify and quantify your target compounds.[2] Consider the following causes and solutions:

  • Inefficient Ionization: The chosen ionization technique or its parameters may not be optimal for your analyte.

  • Suboptimal Collision Energy: In tandem MS (MS/MS), the collision-induced dissociation (CID) energy greatly affects fragment intensity. If the energy is too low, fragmentation will be inefficient. If it's too high, the precursor ion may be completely shattered into very small, low-intensity fragments.

  • Instrument Calibration: The mass spectrometer may need tuning and calibration to ensure it is operating at peak performance.

Troubleshooting Steps:

  • Ensure your ESI source is properly optimized. Experiment with different settings for capillary voltage, desolvation gas flow, and temperature.

  • Optimize the CID or Higher-Energy Collisional Dissociation (HCD) energy. For diterpenoid alkaloids, a normalized collision energy of 30-45% is often a good starting point. A ramped collision energy experiment can help identify the optimal value for your specific instrument and compound.

  • Perform the manufacturer's recommended tuning and calibration procedures.

Q3: My spectrum shows many unexpected peaks. How can I determine if they are from this compound or contaminants?

A3: The presence of unexpected peaks can complicate spectral interpretation.

  • Sample Purity: The most common cause is the presence of co-eluting impurities in the sample.

  • Background Ions: Ions from the mobile phase, system contaminants, or previous analyses can contribute to the background noise.

  • Complex Fragmentation: Some compounds undergo complex fragmentation pathways, such as retro-Diels-Alder (RDA) reactions, which can produce unexpected fragments.

Troubleshooting Steps:

  • Verify the purity of your sample using an orthogonal technique, such as high-performance liquid chromatography (HPLC) with a UV detector.

  • Run a blank injection (mobile phase only) to identify background ions originating from the system.

  • Consult the literature for fragmentation patterns of structurally similar diterpenoid alkaloids, which may reveal less common fragmentation pathways.

Q4: I am not seeing the characteristic neutral losses for a diester-diterpenoid alkaloid. What does this mean?

A4: Diester-diterpenoid alkaloids (DDAs) are known for specific fragmentation patterns. The absence of these can be informative.

  • Incorrect Structure Type: The compound may be a different type of alkaloid. For example, the neutral loss of acetic acid (AcOH, 60 Da) from the C8 position is a diagnostic marker for DDAs. Its absence might suggest you have a monoester (MDA) or de-esterified (DEDA) diterpenoid alkaloid.

  • Collision Energy: As mentioned, the collision energy must be sufficient to induce these characteristic fragmentations.

Troubleshooting Steps:

  • Carefully analyze the MS/MS spectrum for evidence of the neutral losses summarized in the table below.

  • Compare your fragmentation data with those of reference compounds like aconitine, mesaconitine, and hypaconitine.

  • Perform a collision energy ramping experiment to ensure you are observing fragmentation across a range of energies.

Data & Protocols

Table 1: Common Neutral Losses in Diterpenoid Alkaloid Fragmentation

This table summarizes the characteristic neutral losses observed in the ESI-MS/MS of aconitine-type diester-diterpenoid alkaloids.

Neutral Loss (Da)Corresponding MoleculeChemical Formula
18WaterH₂O
28Carbon MonoxideCO
32MethanolCH₃OH
60Acetic AcidCH₃COOH
122Benzoic AcidC₆H₅COOH
Experimental Protocol: General LC-MS/MS Methodology

This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dissolve the purified compound or plant extract in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5-95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS²) of the top 3-5 most intense ions.

    • Mass Analyzer: Instruments like Orbitrap or Quadrupole Time-of-Flight (QTOF) are recommended for their high mass accuracy.

    • Collision Energy: Use a normalized collision energy (CID/HCD) of approximately 40% as a starting point, or a stepped energy profile (e.g., 20, 30, 45 eV).

    • Data Analysis: Use software to identify the molecular ion and analyze the fragmentation pattern, looking for the characteristic neutral losses and fragment ions of diterpenoid alkaloids.

Visual Troubleshooting Guide

The following workflow provides a logical path for diagnosing common issues during the mass spectrometry analysis of this compound.

G Troubleshooting Workflow for MS Fragmentation start Start Analysis check_mol_ion Observe [M+H]+ Ion? start->check_mol_ion no_mol_ion Problem: No / Weak [M+H]+ Ion check_mol_ion->no_mol_ion No / Weak yes_mol_ion [M+H]+ Detected check_mol_ion->yes_mol_ion Yes check_conc Increase Sample Concentration no_mol_ion->check_conc check_source Lower In-Source Energy (e.g., Cone Voltage) no_mol_ion->check_source check_adducts Look for Adducts ([M+Na]+, [M+K]+) no_mol_ion->check_adducts check_conc->check_mol_ion check_source->check_mol_ion check_adducts->check_mol_ion check_frag_intensity Sufficient Fragment Intensity? yes_mol_ion->check_frag_intensity low_frag_intensity Problem: Low Signal Intensity check_frag_intensity->low_frag_intensity No / Weak good_frag_intensity Fragments Detected check_frag_intensity->good_frag_intensity Yes optimize_cid Optimize Collision Energy (e.g., 30-45%) low_frag_intensity->optimize_cid tune_ms Tune & Calibrate Mass Spectrometer low_frag_intensity->tune_ms optimize_cid->check_frag_intensity tune_ms->check_frag_intensity check_pattern Expected Fragmentation Pattern? good_frag_intensity->check_pattern unexpected_pattern Problem: Unexpected Fragments check_pattern->unexpected_pattern No expected_pattern Pattern Matches DDA (e.g., loss of 60, 32 Da) check_pattern->expected_pattern Yes check_purity Check Sample Purity (Run Blank) unexpected_pattern->check_purity compare_literature Compare to Literature (Related Alkaloids) unexpected_pattern->compare_literature check_purity->check_pattern compare_literature->check_pattern end_analysis Analysis Successful expected_pattern->end_analysis

References

"Carmichaenine D" overcoming resistance in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "Carmichaenine D" is not currently available in publicly accessible scientific literature. The following content is generated based on common principles of drug resistance in cancer cell lines and is intended to serve as a general framework. The specific mechanisms, protocols, and data for this compound cannot be provided until research on this compound is published.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism by which a novel compound like this compound might overcome drug resistance in cancer cell lines?

Novel therapeutic agents can overcome drug resistance through various mechanisms. These may include, but are not limited to:

  • Inhibition of Efflux Pumps: Many cancer cells develop resistance by overexpressing ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1), which pump chemotherapy drugs out of the cell. A compound like this compound might directly inhibit these pumps, leading to increased intracellular concentration of the co-administered drug.

  • Modulation of Signaling Pathways: Resistance can be mediated by the activation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK). This compound could potentially inhibit key components of these pathways, thereby re-sensitizing cells to apoptotic signals.

  • Alteration of the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. A novel compound might modulate this environment to be less protective of cancer cells.

  • Induction of Apoptosis through Alternative Pathways: If resistance is due to a blockage in a specific apoptotic pathway (e.g., caspase-dependent apoptosis), this compound might induce cell death through an alternative mechanism.

Q2: My cancer cell line is showing reduced sensitivity to my primary anticancer drug. How can I determine if a compound like this compound could restore sensitivity?

To assess the potential of this compound to overcome resistance, you would typically perform a series of in vitro experiments:

  • Establish a Resistant Cell Line: If you do not already have one, a drug-resistant cell line can be generated by exposing the parental (sensitive) cell line to gradually increasing concentrations of the primary anticancer drug over a prolonged period.[1][2]

  • Determine IC50 Values: The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. You would determine the IC50 of the primary drug alone in both the sensitive and resistant cell lines. A significantly higher IC50 in the resistant line confirms resistance.

  • Combination Studies: Treat the resistant cell line with the primary drug in combination with various concentrations of this compound. A synergistic effect, indicated by a significant reduction in the IC50 of the primary drug, would suggest that this compound is overcoming the resistance.

Troubleshooting Guides

Issue 1: High variability in IC50 determination assays.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter for accurate cell counts. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Possible Cause: Variation in drug preparation.

    • Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

Issue 2: No significant change in resistance after treatment with the experimental compound.

  • Possible Cause: The compound is not effective against the specific resistance mechanism in your cell line.

    • Solution: Investigate the mechanism of resistance in your cell line (e.g., via qPCR or Western blot for efflux pump expression, or phospho-protein arrays for signaling pathway activation). This will help in selecting a more appropriate sensitizing agent.

  • Possible Cause: Sub-optimal concentration of the experimental compound.

    • Solution: Perform a dose-response experiment with a wide range of concentrations of the experimental compound alone to determine its cytotoxic profile. Use this information to select appropriate concentrations for combination studies.

  • Possible Cause: Insufficient incubation time.

    • Solution: The effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal incubation period for observing a synergistic effect.

Data Presentation

Table 1: Hypothetical IC50 Values for Primary Anticancer Drug in Sensitive and Resistant Cell Lines.

Cell LineTreatmentIC50 (µM)Resistance Index (RI)
Parental (Sensitive)Primary Drug1.51.0
ResistantPrimary Drug45.030.0

Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line

Table 2: Hypothetical IC50 Values for Primary Anticancer Drug in Combination with this compound in the Resistant Cell Line.

This compound Conc. (µM)Primary Drug IC50 (µM)Fold Reversal of Resistance
0 (Control)45.01.0
0.122.52.0
1.08.55.3
10.02.121.4

Fold Reversal = IC50 of Primary Drug in Resistant Line / IC50 of Primary Drug with this compound

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

  • Initial Exposure: Begin by treating the parental cancer cell line with the primary anticancer drug at a concentration close to its IC20 (the concentration that inhibits 20% of cell proliferation).[2]

  • Culture and Recovery: Culture the cells in the presence of the drug until a significant portion of the cell population has died, and a small number of surviving colonies are visible.

  • Expansion: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in a drug-free medium.

  • Stepwise Dose Escalation: Once the cells have recovered, re-introduce the drug at a slightly higher concentration (e.g., 1.5 to 2-fold increase).

  • Repeat Cycles: Repeat the cycle of treatment, recovery, and expansion with incrementally increasing concentrations of the drug.[1]

  • Monitoring and Confirmation: At regular intervals (e.g., every 4-6 weeks), perform an IC50 determination assay to quantify the level of resistance. The cell line is generally considered resistant when its IC50 value is significantly higher (e.g., >5-10 fold) than the parental line.

Protocol 2: Cell Viability Assay (e.g., MTT Assay) to Determine IC50

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of the drug(s) in a culture medium. For combination studies, prepare dilutions of the primary drug with a fixed concentration of this compound.

  • Incubation: Remove the old medium from the plates and replace it with the medium containing the various drug concentrations. Include appropriate controls (untreated cells, vehicle control). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and use non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Overcoming Drug Resistance start Start establish_resistant Establish Drug-Resistant Cell Line start->establish_resistant ic50_parental Determine IC50 of Primary Drug in Parental Line establish_resistant->ic50_parental ic50_resistant Determine IC50 of Primary Drug in Resistant Line establish_resistant->ic50_resistant analyze Analyze Data: Calculate Resistance Index & Fold Reversal ic50_parental->analyze combination_tx Combination Treatment: Primary Drug + this compound in Resistant Line ic50_resistant->combination_tx ic50_combo Determine IC50 of Primary Drug in Combination Treatment combination_tx->ic50_combo ic50_combo->analyze end End analyze->end

Caption: Workflow for assessing the ability of this compound to overcome drug resistance.

G cluster_pathway Hypothetical Signaling Pathway for Drug Resistance & Reversal ext_drug Chemotherapy Drug efflux_pump Efflux Pump (e.g., MDR1) ext_drug->efflux_pump Export apoptosis Apoptosis ext_drug->apoptosis Induces carmichaenine_d This compound carmichaenine_d->efflux_pump Inhibits survival_signal Pro-Survival Signaling (e.g., Akt) carmichaenine_d->survival_signal Inhibits survival_signal->apoptosis Inhibits cell_survival Cell Survival & Resistance survival_signal->cell_survival Promotes

Caption: Potential mechanisms of this compound in overcoming drug resistance.

References

Technical Support Center: Carmichaenine D Toxicity Minimization in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Carmichaenine D" is limited in the available scientific literature. The following guidance is based on data for "Aconitine," a structurally related and well-studied toxic alkaloid from the same plant genus, Aconitum. Researchers should use this information as a starting point and adapt their protocols based on their own experimental findings with this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to minimize the toxicity of this compound in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected signs of toxicity with this compound in animal models?

Based on studies of the related compound Aconitine, researchers should be prepared for a rapid onset of clinical signs. The primary toxic effects are neurological and cardiovascular.[1][2] Common signs may include:

  • Neurological: Paresthesia (tingling sensations), muscle weakness, convulsions, and paralysis of the respiratory system.[3][4]

  • Cardiovascular: Arrhythmias (irregular heartbeat), hypotension (low blood pressure), and bradycardia (slow heart rate).[2]

  • Gastrointestinal: Vomiting, diarrhea, and abdominal pain.[2]

Q2: What is the general mechanism of action for this class of compounds?

Aconitine, a related alkaloid, acts by interacting with voltage-dependent sodium-ion channels in excitable tissues like neurons and cardiac muscle.[3] It prevents the rapid closing of these channels after an action potential, leading to a state of constant excitation and depolarization. This disruption of normal cell function is the underlying cause of the observed cardiotoxic and neurotoxic effects.

Q3: Are there any known antidotes or effective treatments for acute poisoning?

There is no specific antidote for Aconitine poisoning.[1][5] Treatment is primarily supportive and focuses on managing the clinical signs.[1] In a research setting, this may involve:

  • Gastric Lavage/Activated Charcoal: If oral administration is used, activated charcoal may be considered if administered within one hour of ingestion.[2][4]

  • Cardiovascular Support: Antiarrhythmic drugs such as amiodarone, lidocaine, and magnesium sulfate (B86663) have been used to manage cardiac arrhythmias.[1][2][4]

  • Respiratory Support: Mechanical ventilation may be necessary in cases of respiratory paralysis.

Q4: What strategies can be employed to reduce the toxicity of this compound in our experiments?

Traditional and experimental methods to reduce the toxicity of Aconitum alkaloids include:

  • Processing: Traditional medicine practices involve soaking or boiling the plant material, which has been shown to reduce the concentration of toxic alkaloids.[4][5] The effectiveness of these methods for purified this compound would need to be experimentally verified.

  • Co-administration with other compounds: Animal studies with Aconitine have shown that co-administration with tetrodotoxin (B1210768) or paeoniflorin (B1679553) can reduce its toxicity, possibly through antagonistic effects on excitable membranes or by altering its pharmacokinetics.[3]

  • Dose Formulation: Investigating different formulations, such as liposomal delivery systems or conjugation to other molecules, may alter the biodistribution and reduce peak concentrations at sensitive sites.

Troubleshooting Guides

Issue Encountered Possible Cause Troubleshooting Steps
High mortality rate at expected therapeutic doses. Narrow therapeutic window; high intrinsic toxicity of the compound.1. Perform a thorough dose-range finding study to accurately determine the LD50. 2. Consider alternative routes of administration that may alter the pharmacokinetic profile. 3. Investigate co-administration with potential detoxifying agents as suggested in the FAQs.
Severe, unmanageable cardiac arrhythmias. Direct cardiotoxic effect via sodium channel disruption.1. Have antiarrhythmic agents (e.g., amiodarone, lidocaine) on hand for immediate administration. 2. Monitor ECG continuously during and after compound administration. 3. Lower the initial dose and titrate up more slowly.
Inconsistent toxicity results between experiments. Variability in compound preparation, animal strain, or administration technique.1. Ensure consistent and validated methods for compound solubilization and dosing. 2. Use a single, well-characterized animal strain for all toxicity studies. 3. Standardize the administration procedure (e.g., time of day, fasting state).

Quantitative Data Summary

The following table summarizes toxicity data for the related compound, Aconitine. This should be used as a reference point for designing initial studies with this compound.

Compound Animal Model Route of Administration LD50 (Lethal Dose, 50%)
AconitineMouseOral1.8 mg/kg[5]
AconitineHuman (estimated)Oral1-2 mg (minimum lethal dose)[5]

Experimental Protocols

Protocol 1: Determination of Acute Toxicity (LD50)
  • Animal Model: Select a suitable rodent model (e.g., Swiss albino mice, 20-25g).

  • Grouping: Divide animals into at least 5 groups (n=6-10 per group), including a control group receiving the vehicle.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, DMSO). Prepare serial dilutions for different dose levels.

  • Administration: Administer the compound via the intended experimental route (e.g., oral gavage, intravenous injection).

  • Observation: Continuously monitor animals for the first 4 hours for signs of toxicity. Record observations at 24, 48, and 72 hours, and up to 14 days.

  • Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).

Protocol 2: Evaluation of a Detoxifying Co-treatment
  • Animal Model and Grouping: Use the same animal model as in the LD50 study. Create four main groups: Vehicle control, this compound alone (at a dose expected to cause significant toxicity, e.g., LD50), Detoxifying agent alone, and this compound + Detoxifying agent.

  • Administration: Administer the potential detoxifying agent at a predetermined time point before, with, or after this compound administration.

  • Monitoring:

    • Mortality: Record survival rates over a set period (e.g., 7 days).

    • Clinical Signs: Score the severity of toxic signs at regular intervals.

    • Cardiovascular Monitoring (if equipped): Record ECG and blood pressure.

    • Biochemical Analysis: Collect blood samples at the end of the study to analyze for markers of cardiac and liver damage (e.g., CK-MB, AST, ALT).

  • Data Analysis: Compare the outcomes between the "this compound alone" group and the "this compound + Detoxifying agent" group to determine if the co-treatment mitigated toxicity.

Visualizations

cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) Na_influx Sustained Na+ Influx Na_channel->Na_influx Prevents inactivation Carmichaenine_D This compound (Aconitine-like) Carmichaenine_D->Na_channel Binds to open state Depolarization Persistent Membrane Depolarization Na_influx->Depolarization Toxicity Cardiotoxicity & Neurotoxicity Depolarization->Toxicity

Caption: Proposed mechanism of this compound toxicity.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Select Animal Model & Acclimatize B1 Group Animals: - Control - this compound - Test Article - Combination A1->B1 A2 Prepare this compound & Test Article Formulations B2 Administer Compounds A2->B2 B1->B2 B3 Monitor: Survival, Clinical Signs, ECG B2->B3 C1 Collect Terminal Samples (Blood, Tissues) B3->C1 C2 Biochemical & Histopathological Analysis C1->C2 C3 Statistical Analysis & Report C2->C3

Caption: Workflow for a toxicity reduction study.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Carmichaenine D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A: this compound is a diterpenoid alkaloid found in plants of the Aconitum genus. Like many complex natural products, it is presumed to have low aqueous solubility and potentially poor permeability across biological membranes. These characteristics can lead to low oral bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effect. This variability can compromise the reliability and reproducibility of in vivo experimental results.

Q2: What are the initial steps to assess the bioavailability of this compound in my animal model?

A: A pilot pharmacokinetic (PK) study is the recommended first step. This involves administering a known dose of this compound (both intravenously and orally, if possible) to a small group of animals and collecting blood samples at various time points. Analyzing the plasma concentrations of the compound over time will allow you to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). The absolute bioavailability can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[1][2][3][4] These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[5][6]

  • Solubilization Techniques: Using co-solvents, surfactants, or complexing agents to increase the solubility in the gastrointestinal fluids.

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems can improve absorption through lymphatic pathways.[1][2][7]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous form.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in plasma concentrations between animals. Poor aqueous solubility leading to inconsistent dissolution.Micronize the compound to increase surface area. Formulate as a nanosuspension.
First-pass metabolism in the gut wall or liver.Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP450 inhibitors), if the metabolic pathway is known.
Low Cmax and AUC after oral administration. Low solubility and dissolution rate in gastrointestinal fluids.Develop a self-emulsifying drug delivery system (SEDDS) to improve solubilization.[1][4]
Poor permeability across the intestinal epithelium.Investigate the use of permeation enhancers, though this requires careful toxicological assessment.[8]
Efflux by transporters like P-glycoprotein.Co-administer with a P-gp inhibitor (e.g., Verapamil, though use with caution and appropriate controls).[1]
Precipitation of the compound in aqueous vehicle before administration. The compound is poorly soluble in the chosen vehicle.Prepare a suspension using viscosity-enhancing agents (e.g., methylcellulose) and surfactants (e.g., Tween 80).
Prepare a solution using a co-solvent system (e.g., DMSO, PEG400), ensuring the final concentration of the organic solvent is safe for the animal model.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension for Oral Gavage

This protocol describes a method to produce a nanosuspension of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl methylcellulose (B11928114) - HPMC)

  • Purified water

  • High-pressure homogenizer or probe sonicator

Procedure:

  • Prepare a 1% (w/v) solution of the stabilizer in purified water.

  • Disperse this compound in the stabilizer solution to a final concentration of 5 mg/mL.

  • Homogenize the suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles or sonicate using a probe sonicator at 40% amplitude for 15-20 minutes on ice.

  • Characterize the particle size and distribution of the resulting nanosuspension using dynamic light scattering (DLS).

  • The nanosuspension is now ready for oral administration. Ensure continuous stirring during dosing to maintain homogeneity.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a lipid-based formulation to improve the solubility and absorption of this compound.

Materials:

  • This compound

  • Oil (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Prepare the SEDDS pre-concentrate by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.

  • Dissolve this compound in the SEDDS pre-concentrate with gentle heating and stirring until a clear solution is formed.

  • To administer, the pre-concentrate can be filled into gelatin capsules or administered directly followed by water. Upon contact with aqueous media in the GI tract, it will spontaneously form a fine emulsion.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Rats (Hypothetical Data)

FormulationDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension5085 ± 152.0410 ± 75100
Nanosuspension50250 ± 401.51250 ± 210305
SEDDS50480 ± 651.02850 ± 350695

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_investigation Investigation cluster_solution Solution Development cluster_validation Validation P Low in vivo efficacy of This compound H Poor Oral Bioavailability P->H PK Pilot PK Study (IV vs. Oral) H->PK Sol Solubility & Permeability Assessment H->Sol Form Formulation Strategy PK->Form Sol->Form NS Nanosuspension Form->NS SEDDS SEDDS Form->SEDDS ASD Amorphous Solid Dispersion Form->ASD InVivo In Vivo PK Study of New Formulation NS->InVivo SEDDS->InVivo ASD->InVivo Result Improved Bioavailability? InVivo->Result

Caption: Workflow for addressing poor in vivo bioavailability.

signaling_pathway cluster_formulation Formulation Strategies cluster_mechanism Mechanism of Bioavailability Enhancement cluster_outcome Desired Outcome Size Particle Size Reduction SurfaceArea Increased Surface Area for Dissolution Size->SurfaceArea Solubilize Solubilization Micelle Micellar Solubilization Solubilize->Micelle Lipid Lipid-Based Systems Lymphatic Lymphatic Uptake Lipid->Lymphatic DissRate Enhanced Dissolution Rate SurfaceArea->DissRate Bioavailability Improved Oral Bioavailability DissRate->Bioavailability Micelle->Bioavailability Lymphatic->Bioavailability

Caption: Strategies to improve oral bioavailability.

References

"Carmichaenine D" refining dosage and administration routes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound C

Disclaimer: Information on a compound specifically named "Carmichaenine D" is not available in the public domain. The following technical support center has been created as a template using the placeholder "Compound C" to provide researchers, scientists, and drug development professionals with a comprehensive guide to refining dosage and administration routes for a novel investigational compound. All data presented is hypothetical and for illustrative purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments with Compound C?

A1: For initial cell-based assays, we recommend a starting concentration range of 1 µM to 10 µM. Based on preliminary studies, the IC50 of Compound C in various cancer cell lines ranges from 5 µM to 50 µM. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What solvents are recommended for dissolving Compound C?

A2: Compound C is soluble in DMSO at concentrations up to 100 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in DMSO and then diluting it with the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: Are there any known stability issues with Compound C in solution?

A3: Stock solutions of Compound C in DMSO are stable for up to 3 months when stored at -20°C. Working solutions diluted in aqueous buffers should be prepared fresh for each experiment and used within 24 hours to avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guides

Issue 1: High variability in experimental replicates.

  • Possible Cause 1: Compound Precipitation.

    • Solution: Visually inspect your working solutions for any signs of precipitation, especially after dilution in aqueous buffers. If precipitation is observed, consider preparing a lower concentration stock solution or using a different solvent system if compatible with your assay.

  • Possible Cause 2: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell number distribution across all wells or plates.

  • Possible Cause 3: Edge Effects in Multi-well Plates.

    • Solution: To minimize edge effects, avoid using the outer wells of your plates for experimental samples. Instead, fill these wells with sterile PBS or culture medium to maintain a humidified environment.

Issue 2: No observable effect of Compound C at expected concentrations.

  • Possible Cause 1: Inactive Compound.

    • Solution: Verify the integrity of your Compound C stock. If possible, confirm its identity and purity using analytical methods such as HPLC or mass spectrometry.

  • Possible Cause 2: Cell Line Resistance.

    • Solution: The selected cell line may be resistant to the mechanism of action of Compound C. Consider screening a panel of different cell lines to identify a sensitive model.

  • Possible Cause 3: Insufficient Incubation Time.

    • Solution: The observed effect may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for observing the desired biological response.

Quantitative Data Summary

In Vitro Efficacy of Compound C
Cell LineAssay TypeIC50 (µM)Incubation Time (hours)
MCF-7Proliferation (MTT)12.5 ± 2.148
A549Proliferation (MTT)28.3 ± 4.548
HCT116Apoptosis (Caspase-3)8.9 ± 1.724
U-87 MGMigration (Wound Healing)15.2 ± 3.336
In Vivo Dosage and Administration Routes for Compound C (Murine Model)
Administration RouteVehicleDose Range (mg/kg)Dosing FrequencyObserved Adverse Effects
Intravenous (IV)10% DMSO in Saline1 - 5Once dailyNone at 1 mg/kg. Transient lethargy at 5 mg/kg.
Intraperitoneal (IP)5% Tween 80 in PBS5 - 20Once dailyMild irritation at injection site at >10 mg/kg.
Oral (PO)0.5% Methylcellulose10 - 50Twice dailyNo significant adverse effects observed.

Experimental Protocols

Protocol: Determining IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of Compound C in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Compound_C Compound_C Death_Receptor Death_Receptor Compound_C->Death_Receptor Activates Pro_Caspase8 Pro_Caspase8 Death_Receptor->Pro_Caspase8 Caspase8 Caspase8 Pro_Caspase8->Caspase8 Cleavage Bax Bax Caspase8->Bax Activates Pro_Caspase3 Pro_Caspase3 Caspase8->Pro_Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Bcl2 Bcl2 Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Cytochrome_c->Pro_Caspase3 Caspase3 Caspase3 Pro_Caspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for Compound C-induced apoptosis.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (MCF-7, A549) Start->Cell_Culture Dose_Response 2. Dose-Response Assay (MTT, 24-72h) Cell_Culture->Dose_Response Determine_IC50 3. Determine IC50 Dose_Response->Determine_IC50 Mechanism_Assays 4. Mechanism of Action Assays (Apoptosis, Cell Cycle) Determine_IC50->Mechanism_Assays In_Vivo_Study 5. In Vivo Efficacy Study (Xenograft Model) Mechanism_Assays->In_Vivo_Study Data_Analysis 6. Data Analysis & Reporting In_Vivo_Study->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for preclinical evaluation of Compound C.

Validation & Comparative

A Comparative Analysis of Carmichaenine D and Other Aconitine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Aconitine-type alkaloids, a class of C19-diterpenoid alkaloids primarily found in the Aconitum genus, are renowned for their potent physiological effects, exhibiting both therapeutic potential and significant toxicity. This guide provides a comparative overview of Carmichaenine D and other prominent aconitine-type alkaloids, namely aconitine, mesaconitine, and hypaconitine (B608023), focusing on their biological activities and toxicological profiles. The information presented herein is intended for researchers, scientists, and drug development professionals.

While comprehensive data is available for aconitine, mesaconitine, and hypaconitine, there is a notable scarcity of specific quantitative data for this compound in the public domain. Consequently, a direct quantitative comparison is challenging. This guide summarizes the available data for the well-characterized alkaloids to provide a comparative context and highlights the knowledge gap concerning this compound.

Chemical Structures

Aconitine-type alkaloids share a complex diterpenoid skeleton. The subtle structural differences between these compounds, often involving variations in ester and methoxy (B1213986) groups, lead to significant differences in their biological activities and toxicity.

  • Aconitine: Considered the prototypical aconitine-type alkaloid.

  • Mesaconitine: Structurally similar to aconitine.

  • Hypaconitine: Another key member of this alkaloid family.

  • This compound: A related C19-diterpenoid alkaloid.

Comparative Biological Activity and Toxicity

The primary biological activities of aconitine-type alkaloids include analgesic, anti-inflammatory, and cardiotonic effects. However, these compounds are also potent neurotoxins and cardiotoxins, exhibiting a narrow therapeutic window.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for aconitine, mesaconitine, and hypaconitine. No specific ED50, IC50, or LD50 values for this compound could be identified in the reviewed literature.

Table 1: Analgesic Activity of Aconitine-Type Alkaloids

AlkaloidTest ModelDosingEffectReference
AconitineAcetic acid-induced writhing (mice)0.9 mg/kg (oral)76% reduction in writhing[1]
MesaconitineAcetic acid-induced writhing (mice)0.5 mg/kg (oral)80.4 ± 3.2% inhibition[2]
HypaconitineAcetic acid-induced writhing (mice)0.5 mg/kg (oral)15.1 ± 2.1% reduction[2]

Table 2: Acute Toxicity of Aconitine-Type Alkaloids

AlkaloidAnimal ModelRoute of AdministrationLD50Reference
AconitineMiceIntraperitoneal0.3 mg/kg
MesaconitineMiceIntraperitoneal0.64 mg/kg
HypaconitineMiceOral2.8 mg/kg[3]
Anti-Inflammatory Activity

Aconitine and related alkaloids have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, total alkaloids from Aconitum carmichaeli have been shown to suppress paw swelling in rat models of inflammation induced by carrageenan and histamine[4][5]. While the general anti-inflammatory potential of the class is recognized, specific IC50 values for this compound in relevant assays are not available.

Neurotoxicity and Cardiotoxicity

The toxicity of aconitine-type alkaloids is a major concern, primarily manifesting as neurotoxicity and cardiotoxicity. These effects are largely attributed to their ability to persistently activate voltage-gated sodium channels in excitable membranes of neurons and cardiomyocytes, leading to arrhythmias and neurological symptoms[6][7]. Aconitine is a well-documented cardiotoxin, with overdose leading to ventricular tachyarrhythmia and cardiac arrest[8]. While the cardiotoxicity of aconitine, mesaconitine, and hypaconitine is established, specific comparative data on the cardiotoxic potential of this compound is lacking.

Experimental Protocols

The following are summaries of common experimental protocols used to assess the biological activities of aconitine-type alkaloids.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This is a widely used model for screening peripheral analgesic activity.

  • Animal Model: Typically, male Kunming mice are used.

  • Procedure:

    • Animals are pre-treated with the test compound or a control vehicle (e.g., saline) via oral or intraperitoneal administration.

    • After a specific absorption period (e.g., 30-60 minutes), a solution of acetic acid (commonly 0.6-0.7% v/v in saline) is injected intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).

    • The number of writhes is counted for a defined period (e.g., 15-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the control group. The ED50 (the dose that produces 50% of the maximal effect) can be determined from dose-response curves.

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a standard model for evaluating acute inflammation.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • The test compound or a control vehicle is administered orally or intraperitoneally.

    • After a set time, a subplantar injection of carrageenan solution (typically 1% w/v in saline) is administered into the hind paw to induce inflammation.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the study of aconitine-type alkaloids.

G cluster_0 Aconitine-Type Alkaloid Action Aconitine-Type Alkaloid Aconitine-Type Alkaloid Voltage-Gated Sodium Channels Voltage-Gated Sodium Channels Aconitine-Type Alkaloid->Voltage-Gated Sodium Channels Binds to Persistent Activation Persistent Activation Voltage-Gated Sodium Channels->Persistent Activation Increased Na+ Influx Increased Na+ Influx Persistent Activation->Increased Na+ Influx Membrane Depolarization Membrane Depolarization Increased Na+ Influx->Membrane Depolarization Neurotoxicity Neurotoxicity Membrane Depolarization->Neurotoxicity Cardiotoxicity Cardiotoxicity Membrane Depolarization->Cardiotoxicity

Caption: Mechanism of Aconitine-Type Alkaloid Toxicity.

G cluster_1 Analgesic Activity Workflow Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Nociceptive Stimulus Nociceptive Stimulus (e.g., Acetic Acid) Compound Administration->Nociceptive Stimulus Observation of Pain Response Observation of Pain Response Nociceptive Stimulus->Observation of Pain Response Data Analysis Data Analysis Observation of Pain Response->Data Analysis

Caption: Workflow for Analgesic Activity Assessment.

Conclusion

Aconitine, mesaconitine, and hypaconitine are well-studied aconitine-type alkaloids with documented analgesic and anti-inflammatory activities, but also significant neurotoxicity and cardiotoxicity. The available quantitative data allows for a preliminary comparison of their potencies and toxicities. In contrast, this compound remains a poorly characterized member of this family. The lack of specific biological activity data for this compound represents a significant gap in the literature. Further research, including head-to-head comparative studies employing standardized in vitro and in vivo models, is crucial to elucidate the pharmacological and toxicological profile of this compound and to understand its potential relative to other aconitine-type alkaloids. Such studies are essential for any future consideration of its therapeutic potential.

References

Comparative Cytotoxicity Analysis: A Framework for Evaluating Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of a Novel Compound with Established Cytotoxic Agents

For researchers and professionals in drug development, the evaluation of a novel compound's cytotoxic potential is a critical step. This guide provides a comparative framework for assessing the in vitro cytotoxicity of a new chemical entity, here referred to as "Compound X" (as no data is publicly available for "Carmichaenine D"), against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. The data presented for the known compounds are collated from various scientific publications.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth. The table below summarizes the IC50 values for Compound X (placeholder data) and the comparator drugs across a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differing experimental conditions, such as drug exposure time and the specific assay used.[1]

Cell LineCompound X (IC50 in µM)Doxorubicin (IC50 in µM)Cisplatin (IC50 in µM)Paclitaxel (IC50 in nM)
MCF-7 (Breast)Data Not Available2.5[2]2.5 - 20[3]2.5 - 7.5[4]
A549 (Lung)Data Not Available> 20[2]55 - 64[5]27 (120h exposure)[6]
HeLa (Cervical)Data Not Available2.9[2]Varies widely[3]5.39[7]
HepG2 (Liver)Data Not Available12.2[2]Varies widely[3]Data Not Available

Experimental Protocols

The following provides a detailed methodology for a standard cytotoxicity assay used to generate IC50 data.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Compound X, Doxorubicin, Cisplatin, Paclitaxel) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[1]

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for determining the cytotoxic effects of a compound.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture Seeding Cell Seeding in 96-well Plate CellCulture->Seeding Treatment Treat Cells with Compound Seeding->Treatment CompoundPrep Prepare Compound Dilutions CompoundPrep->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50 Conclusion Conclusion IC50->Conclusion

Caption: General workflow for in vitro cytotoxicity testing.

Signaling Pathway Illustration

The specific signaling pathway affected by a novel compound would need to be elucidated through further mechanistic studies. For illustrative purposes, below is a simplified diagram of the p53-mediated apoptosis pathway, a common mechanism of action for many cytotoxic drugs.

p53_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_effectors Effector Pathways DNA_Damage DNA Damage (e.g., by Cytotoxic Drug) p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

References

Unveiling the Anti-Inflammatory Potential of Diterpenoid Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of diterpenoid alkaloids, a class of natural products showing significant therapeutic promise. While specific experimental data for Carmichaenine D remains limited in publicly accessible literature, this guide will focus on validating the anti-inflammatory effects of closely related diterpenoid alkaloids isolated from the Aconitum genus. The data presented is based on established in vitro and in vivo models, offering a framework for evaluating potential anti-inflammatory drug candidates.

This guide will delve into the experimental validation of these compounds, presenting quantitative data, detailed methodologies, and visualizations of the key signaling pathways involved in their mechanism of action.

Comparative Anti-Inflammatory Activity of Diterpenoid Alkaloids

The anti-inflammatory properties of several diterpenoid alkaloids have been evaluated using the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 murine macrophage cells. This in vitro model is a standard for screening potential anti-inflammatory agents by measuring their ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Below is a summary of the inhibitory concentrations (IC50) for various diterpenoid alkaloids, providing a quantitative comparison of their potency. A lower IC50 value indicates a higher potency.

CompoundTargetIC50 (µM)Source
Tangirine ANO67.56[1]
Tanguticinine ANO>100[1]
Tanguticinine BNO89.43[1]
Tanguticinine CNO>100[1]
DeltanalineNONot specified[2]
DeltanalineTNF-αNot specified
DeltanalineIL-6Not specified
Positive Control
Dexamethasone (B1670325)NONot specified

Note: Specific IC50 values for Deltanaline were not provided in the source material, though it was identified as a potent anti-inflammatory agent. Further research is needed to quantify its specific inhibitory concentrations.

In addition to in vitro studies, the anti-inflammatory effects of total alkaloids from Aconitum carmichaelii (AAC) have been demonstrated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis mouse model. Treatment with AAC led to a significant reduction in the secretion of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, IFN-γ, and IL-17A. Another study on diterpene alkaloids from Aconitum baikalense showed high antiexudative activity in a carrageenan-induced acute inflammation model, comparable to the nonsteroidal anti-inflammatory drug (NSAID) sodium diclofenac.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many diterpenoid alkaloids are attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription

NF-κB Signaling Pathway Activation by LPS.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including LPS. The activation of MAPKs, such as p38, ERK, and JNK, leads to the activation of transcription factors that, along with NF-κB, drive the expression of inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation DNA DNA AP1->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines DNA->Cytokines Gene Transcription

MAPK Signaling Pathway Activation by LPS.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation and comparison of anti-inflammatory compounds. The following are detailed methodologies for the key experiments cited in the validation of diterpenoid alkaloids.

In Vitro Anti-Inflammatory Assay: LPS-Induced Inflammation in RAW264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in cultured macrophage cells stimulated with LPS.

1. Cell Culture and Seeding:

  • RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For experiments, cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells per well and allowed to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., diterpenoid alkaloids) or a vehicle control (e.g., DMSO).

  • After a pre-incubation period (typically 1-2 hours), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.

3. Measurement of Nitric Oxide (NO) Production:

  • After 24 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

  • Culture supernatants are collected after a specified incubation period (e.g., 6-24 hours) following LPS stimulation.

  • The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Data Analysis:

  • The percentage of inhibition of NO, TNF-α, and IL-6 production by the test compound is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow Start Start Culture Culture RAW264.7 Cells Start->Culture Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat with Test Compound (e.g., this compound) Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Inflammatory Mediators (NO, TNF-α, IL-6) Collect->Analyze End End Analyze->End

Workflow for In Vitro Anti-Inflammatory Assay.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

This model is widely used to evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation in the paw of a mouse.

1. Animals:

  • Male or female mice (e.g., Swiss or C57BL/6) are used.

  • Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Compound Administration:

  • Mice are divided into several groups: a negative control group (vehicle), a positive control group (e.g., dexamethasone or indomethacin), and treatment groups receiving different doses of the test compound.

  • The test compound or control is typically administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

3. Induction of Paw Edema:

  • A 1% solution of carrageenan in saline is injected subcutaneously into the subplantar region of the right hind paw of each mouse to induce localized inflammation and edema.

4. Measurement of Paw Edema:

  • The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The degree of swelling is calculated as the increase in paw volume compared to the initial volume before carrageenan injection.

5. Data Analysis:

  • The percentage of inhibition of paw edema in the treated groups is calculated relative to the negative control group.

  • A statistically significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.

Conclusion

The available evidence strongly suggests that diterpenoid alkaloids from the Aconitum genus possess significant anti-inflammatory properties. These compounds effectively inhibit the production of key pro-inflammatory mediators in vitro and reduce acute inflammation in vivo. Their mechanism of action appears to be linked to the modulation of the NF-κB and MAPK signaling pathways. While specific data on this compound is not yet prevalent, the findings for related compounds like Deltanaline and others provide a strong rationale for its further investigation as a potential anti-inflammatory agent. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of natural product-based drug discovery and development. Future studies should focus on elucidating the precise molecular targets of these compounds and further evaluating their efficacy and safety in preclinical models of inflammatory diseases.

References

In Vivo Analgesic Properties of Aconitine-Type Diterpenoid Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analgesic Efficacy

The analgesic effects of aconitine-type alkaloids have been evaluated in various preclinical models of pain. The following tables summarize the quantitative data from studies utilizing the acetic acid-induced writhing test and the hot plate test in mice. These models assess visceral and central antinociceptive activities, respectively.

Table 1: Analgesic Activity of Aconitine-Type Alkaloids in the Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg)Inhibition of Writhing (%)EC50 (mg/kg)Reference
Aconitine (B1665448)0.3680.08[1][2]
Aconitine0.976-[1]
Compound 15 (an aconitine derivative)281.60.0480[2][3]
Compound 38 (an aconitine derivative)258.5-[3]
Compound 39 (an aconitine derivative)251.2-[3]
Compounds 40-47 (aconitine derivatives)0.1 - 1077.8 - 94.10.0591 (for Compound 40), 0.0972 (for Compound 42)[2]
Aspirin (positive control)20075-[1]

Table 2: Analgesic Activity of Aconitine-Type Alkaloids in the Hot Plate Test in Mice

CompoundDose (mg/kg)Increase in Pain Threshold (%)EC50 (mg/kg)Reference
Aconitine0.317.12-[1]
Aconitine0.920.27-[1]
Compound 47 (an aconitine derivative)--15[2]
Aspirin (positive control)20019.21-[1]

Table 3: Antinociceptive Activity of Episcopaline B in the Acetic Acid-Induced Writhing Test in Mice

CompoundID50 (µmol/kg)Positive Controls (ID50 in µmol/kg)Reference
Episcopaline B55.0Aspirin (>110), Acetaminophen (>110)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo analgesic assays cited in this guide.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity by inducing visceral pain.

  • Animals: Male Kunming mice (20-22 g) are typically used.[5]

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a specific period before the experiment.

  • Drug Administration: Test compounds (e.g., aconitine alkaloids), a positive control (e.g., aspirin, 200 mg/kg), or vehicle (e.g., 0.9% saline) are administered orally or via the desired route.[1][6]

  • Induction of Writhing: After a set time following drug administration (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg.[6]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (characterized by abdominal constrictions, stretching of the hind limbs, and trunk twisting) is counted for a defined period, typically 15 minutes.[6][7]

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Control mean - Treated mean) / Control mean] x 100.[1]

Hot Plate Test

This method assesses the central analgesic activity by measuring the response to a thermal stimulus.

  • Animals: Mice are commonly used for this assay.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52°C or 55°C) is used.[8]

  • Baseline Measurement: Before drug administration, the baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal. A cut-off time (e.g., 20 or 30 seconds) is set to prevent tissue damage.[9]

  • Drug Administration: The test compounds, a positive control (e.g., morphine), or vehicle are administered.

  • Test Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), the animals are placed on the hot plate, and the latency to the first nociceptive response is recorded.[9]

  • Data Analysis: The increase in pain threshold is often expressed as a percentage of the maximum possible effect (%MPE) or as the raw latency times.

Formalin Test

This model evaluates both neurogenic (early phase) and inflammatory (late phase) pain responses.

  • Animals: Mice are the common animal model for this test.

  • Drug Administration: Test compounds, positive controls (e.g., morphine for both phases, NSAIDs for the late phase), or vehicle are administered prior to formalin injection.[10]

  • Induction of Nociception: A dilute solution of formalin (e.g., 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.[10][11]

  • Observation: The animal is placed in an observation chamber, and the total time spent licking or biting the injected paw is recorded. The observation period is divided into two phases:

    • Early Phase (Phase I): 0-5 minutes post-injection, representing a direct chemical stimulation of nociceptors.[10]

    • Late Phase (Phase II): 15-30 minutes post-injection, reflecting the development of an inflammatory response.[10]

  • Data Analysis: The duration of licking/biting in each phase is quantified, and the percentage of inhibition compared to the control group is calculated.

Visualizations

Experimental Workflow for In Vivo Analgesic Testing

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Nociceptive Assay cluster_3 Data Collection & Analysis animal_selection Select Animals (e.g., Mice) acclimatization Acclimatization animal_selection->acclimatization grouping Randomly Assign to Treatment Groups acclimatization->grouping drug_admin Administer Test Compound, Positive Control, or Vehicle grouping->drug_admin assay_choice Select Analgesic Model drug_admin->assay_choice writhing_test Acetic Acid-Induced Writhing Test assay_choice->writhing_test hot_plate_test Hot Plate Test assay_choice->hot_plate_test formalin_test Formalin Test assay_choice->formalin_test data_collection Record Behavioral Responses (Writhes, Latency, Licking Time) writhing_test->data_collection hot_plate_test->data_collection formalin_test->data_collection data_analysis Calculate % Inhibition, EC50/ID50, etc. data_collection->data_analysis end end data_analysis->end Conclusion on Analgesic Efficacy

Caption: Workflow for in vivo analgesic screening.

Proposed Signaling Pathway for Analgesia by Aconitine-Type Alkaloids

The primary mechanism of action for the analgesic effects of many Aconitum alkaloids is the modulation of voltage-gated sodium channels (VGSCs) in neurons.

G cluster_0 Neuronal Membrane cluster_1 Cellular Effects cluster_2 Physiological Outcome aconitine Aconitine-Type Alkaloid (e.g., Aconitine) vgsc Voltage-Gated Sodium Channel (VGSC) (Site 2) aconitine->vgsc Binds to and modifies channel gating na_influx Persistent Na+ Influx vgsc->na_influx depolarization Prolonged Depolarization na_influx->depolarization inactivation Inactivation of VGSCs depolarization->inactivation no_ap Blockade of Action Potential Propagation inactivation->no_ap pain_signal_block Inhibition of Pain Signal Transmission no_ap->pain_signal_block analgesia Analgesic Effect pain_signal_block->analgesia

Caption: Aconitine alkaloids' modulation of VGSCs.

References

Cross-Validation of Analytical Methods for Aconitine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aconitine (B1665448) alkaloids, a class of potent and toxic diterpenoid compounds found in plants of the Aconitum genus, demand highly sensitive and specific analytical methods for their quantification in various matrices, from herbal preparations to biological samples. Due to the inherent toxicity and narrow therapeutic window of these compounds, rigorous method validation and cross-validation are paramount to ensure data accuracy and reliability in research, clinical toxicology, and quality control settings.

This guide provides a comparative overview of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of major C19-diterpenoid alkaloids: aconitine (AC), mesaconitine (B191843) (MA), and hypaconitine (B608023) (HA). While this guide focuses on these well-studied alkaloids, the principles and methodologies described herein serve as a robust framework for the validation and cross-validation of analytical methods for other related alkaloids, such as Carmichaenine D.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method hinges on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of two validated LC-MS/MS methods for the analysis of aconitine, mesaconitine, and hypaconitine.

Performance CharacteristicMethod 1: UPLC-MS/MSMethod 2: LC/ESI-MS/MS
Linearity (r²) > 0.99[1]> 0.99[2]
Limit of Quantification (LOQ) Not explicitly stated0.02 µg/mL[2]
Precision (%RSD) < 9.1% (Intra- & Inter-day)[1]< 7% (Intra- & Inter-day)[2]
Accuracy/Recovery (%) ±9% of nominal concentration[1]81.5% - 96.3%[2]
Sample Matrix Human Blood & Urine[1]Human Urine[2]
Instrumentation Ultra-Performance Liquid Chromatography-Tandem Mass SpectrometryLiquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following sections outline the key experimental protocols for the two compared methods.

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method was developed for the rapid and sensitive quantification of nineteen Aconitum alkaloids in human blood and urine.[1]

Sample Preparation:

  • Matrix: Human whole blood and urine.

  • Extraction: Solid-phase extraction (SPE) using Oasis PRIME MCX µElution plates. This technique allows for efficient extraction and minimizes matrix effects.[1]

Chromatographic Conditions:

  • Instrument: A UPLC system coupled with a tandem mass spectrometer.

  • Column: Specific column details are not provided in the abstract.

  • Mobile Phase: Details of the mobile phase composition and gradient are not specified in the abstract.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for alkaloids.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor/Product Ions: Specific m/z transitions for each of the nineteen alkaloids were monitored.

Validation Parameters:

  • Linearity: Assessed by analyzing calibration standards over a defined concentration range. The method demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.99.[1]

  • Precision: Evaluated by analyzing replicate quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviations (RSDs) were less than 9.1%.[1]

  • Accuracy: Determined by comparing the measured concentration of QC samples to their nominal concentrations. The accuracy was within ±9%.[1]

  • Stability: Assessed under various conditions, including freeze-thaw cycles and long-term frozen storage. Benzoylated alkaloids showed notable degradation at room temperature within 8 hours.[1]

Method 2: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS)

This method was developed and validated for the quantification of five Aconitum alkaloids in human urine.[2]

Sample Preparation:

  • Matrix: Human urine.

  • Extraction: Liquid-liquid extraction.

Chromatographic Conditions:

  • Instrument: An LC system coupled with an electrospray ionization-tandem mass spectrometer.

  • Column: Specific column details are not provided in the abstract.

  • Mobile Phase: Details are not specified.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion electrospray ionization.

  • Scan Type: Tandem mass spectrometry monitoring specific precursor and product ions.

  • Precursor → Product Ions (m/z): [2]

    • Aconitine: 646 → 586

    • Mesaconitine: 632 → 572

    • Hypaconitine: 616 → 556

Validation Parameters:

  • Linearity: Calibration curves were linear over the range of 0.02–5 µg/mL with correlation coefficients greater than 0.99.[2]

  • Precision: Intra-day and inter-day precision were evaluated, with relative standard deviations of less than 7%.[2]

  • Recovery: The recovery from spiked urine samples ranged from 87.4% to 96.3% for hypaconitine, 81.5% to 90.6% for mesaconitine, and 82.6% to 90.0% for aconitine.[2]

  • Stability: The stability of aconitine was assessed under acidic, neutral, and alkaline conditions.[2]

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Validation Sample Biological Sample (Blood/Urine) SPE Solid-Phase Extraction (Method 1) Sample->SPE UPLC-MS/MS LLE Liquid-Liquid Extraction (Method 2) Sample->LLE LC/ESI-MS/MS Extract Analyte Extract SPE->Extract LLE->Extract UPLC UPLC System (Method 1) Extract->UPLC LC LC System (Method 2) Extract->LC MS Tandem Mass Spectrometer UPLC->MS LC->MS Quant Quantification MS->Quant Val Method Validation (Linearity, Precision, Accuracy) Quant->Val Results Final Results Val->Results

Experimental workflow for the analysis of Aconitine alkaloids.

Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters cluster_data Performance Data M1 Method 1: UPLC-MS/MS Linearity Linearity (r²) M1->Linearity Precision Precision (%RSD) M1->Precision Accuracy Accuracy/Recovery (%) M1->Accuracy Sensitivity Sensitivity (LOQ) M1->Sensitivity M2 Method 2: LC/ESI-MS/MS M2->Linearity M2->Precision M2->Accuracy M2->Sensitivity M1_Lin > 0.99 Linearity->M1_Lin Method 1 M2_Lin > 0.99 Linearity->M2_Lin Method 2 M1_Prec < 9.1% Precision->M1_Prec Method 1 M2_Prec < 7% Precision->M2_Prec Method 2 M1_Acc ±9% Accuracy->M1_Acc Method 1 M2_Acc 81.5-96.3% Accuracy->M2_Acc Method 2 M1_Sens Not Stated Sensitivity->M1_Sens Method 1 M2_Sens 0.02 µg/mL Sensitivity->M2_Sens Method 2

Comparison of key performance parameters between the two methods.

References

The Enigmatic Case of Carmichaenine D: A Quest for Synthetic Routes Reveals a Void in Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals interested in the synthesis of complex natural products will find that Carmichaenine D, a putative aconitine-type C19-diterpenoid alkaloid, currently represents a frontier in synthetic organic chemistry. Despite the existence of congeners such as Carmichaenine A and E, isolated from the plant Aconitum carmichaelii, a thorough review of the scientific literature reveals a notable absence of any reported total syntheses for this compound.

This lack of published synthetic routes makes a comparative analysis of their efficiency, a critical aspect for drug development and process chemistry, impossible at this time. The intricate molecular architecture of aconitine-type alkaloids presents a formidable challenge to synthetic chemists, and it appears that this compound has not yet been conquered.

While a direct comparison for this compound is not feasible, the field of natural product synthesis is rich with examples of intricate molecules that have been successfully synthesized through multiple, often competing, strategies. For researchers interested in the principles of complex alkaloid synthesis, a comparative analysis of a related and well-documented molecule can provide invaluable insights.

Alternative Target for Comparative Synthesis Analysis: Aconitine (B1665448)

A prime candidate for such a comparative study is aconitine itself, the namesake of this class of alkaloids. Aconitine's formidable structure has attracted the attention of numerous synthetic groups over the decades, resulting in a variety of elegant and instructive total syntheses. A comparative guide to the synthetic routes of aconitine would offer a deep dive into the evolution of synthetic strategy, the development of novel methodologies, and the critical assessment of efficiency in the context of a highly complex target.

A future guide on the total synthesis of aconitine would typically include:

  • A summary of all quantitative data from different synthetic routes, including step count, overall yield, and key reaction efficiencies, presented in clearly structured tables for easy comparison.

  • Detailed experimental protocols for key transformations, providing a practical resource for chemists.

  • Visualizations of synthetic pathways using Graphviz diagrams to clearly illustrate the strategic bond disconnections and overall logic of each approach.

For instance, a hypothetical diagram illustrating a retrosynthetic analysis of a complex alkaloid is presented below:

G Target Molecule Target Molecule Key Intermediate A Key Intermediate A Target Molecule->Key Intermediate A Retrosynthetic Step 1 Key Intermediate B Key Intermediate B Target Molecule->Key Intermediate B Retrosynthetic Step 2 Starting Material X Starting Material X Key Intermediate A->Starting Material X Retrosynthetic Step 3 Starting Material Y Starting Material Y Key Intermediate A->Starting Material Y Retrosynthetic Step 4 Starting Material Z Starting Material Z Key Intermediate B->Starting Material Z Retrosynthetic Step 5

Caption: A simplified retrosynthetic analysis of a complex natural product.

Until the first successful total synthesis of this compound is reported, the scientific community must look to the rich history of related natural products for insights into the challenges and triumphs of complex molecule synthesis. We will continue to monitor the literature for developments and will provide an in-depth comparison as soon as the data becomes available.

A Comparative Analysis of Diterpenoid Alkaloids from Aconitum Species versus Standard-of-Care Drugs for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Carmichaenine D" is not found in the scientific literature and is likely a misspelling. This guide focuses on diterpenoid alkaloids isolated from Aconitum carmichaeli and related species, which are under investigation for their analgesic properties, particularly in the context of neuropathic pain.

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current standard-of-care treatments provide relief for only a subset of patients and are often associated with dose-limiting side effects. This has spurred research into alternative therapeutic agents, including natural products with a history of use in traditional medicine. Among these are the diterpenoid alkaloids derived from the Aconitum genus, which have been used for centuries for their analgesic effects. This guide provides a comparative overview of the preclinical data on these alkaloids against current first-line treatments for neuropathic pain.

Quantitative Data Summary

Direct head-to-head clinical trials comparing Aconitum alkaloids with standard-of-care drugs for neuropathic pain are lacking. The following tables summarize available preclinical data from rodent models of neuropathic pain. It is crucial to note that these data are not from direct comparative experiments and that the experimental conditions may vary between studies.

Table 1: Preclinical Efficacy of Aconitum Alkaloids in Rodent Models of Neuropathic Pain

CompoundAnimal ModelPain AssessmentEffective Dose RangeObserved EfficacyReference
Aconitine (B1665448)Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) in ratsMechanical Allodynia (von Frey filaments)0.25 - 0.75 mg/kgDose-dependent reduction in mechanical sensitivity, with 0.75 mg/kg showing a similar effect to 40-80 mg/kg carbamazepine (B1668303).[1][1]
Processed Aconitum carmichaeli Root (Neoline as active ingredient)Various murine models (oxaliplatin-induced, paclitaxel-induced, partial sciatic nerve ligation)Not specifiedNot specifiedAlleviated neuropathic pain.[2][3][4][2][3][4]
AconitineAcetic acid-induced writhing in miceWrithing count0.3 - 0.9 mg/kg68-76% reduction in writhing, comparable to 200 mg/kg aspirin.[5][5]
AconitineHot plate test in micePain threshold0.3 - 0.9 mg/kg17.12-20.27% increase in pain threshold, similar to 200 mg/kg aspirin.[5][6][5][6]

Table 2: Preclinical Efficacy of Standard-of-Care Drugs in Rodent Models of Neuropathic Pain

CompoundAnimal ModelPain AssessmentEffective Dose RangeObserved EfficacyReference
Amitriptyline (B1667244)Spinal Nerve Ligation in ratsThermal Hyperalgesia10 mg/kg (i.p.)Complete reversal of thermal hyperalgesia.[7][7]
AmitriptylineSpinal Nerve Ligation in ratsMechanical Allodynia> 32 mg/kg (i.p.)Ineffective against mechanical allodynia up to 32 mg/kg.[8][8]
GabapentinSpinal Nerve Ligation in miceMechanical AllodyniaNot specifiedDose-dependent reversal of mechanical allodynia.[9][9]
Pregabalin (B1679071)Not specifiedNot specifiedNot specifiedEffective in treating allodynia and hyperalgesia in various animal models.[10][10]

Experimental Protocols

A fundamental aspect of preclinical pain research is the use of standardized animal models that mimic the symptoms of human neuropathic pain.

Chronic Constriction Injury (CCI) of the Sciatic/Infraorbital Nerve: This widely used surgical model involves the loose ligation of a peripheral nerve (such as the sciatic nerve in the leg or the infraorbital nerve in the face) with sutures.[1] This compression and irritation of the nerve leads to the development of persistent pain behaviors, including:

  • Mechanical Allodynia: A painful response to a normally non-painful stimulus, typically assessed using von Frey filaments of varying stiffness applied to the affected area.

  • Thermal Hyperalgesia: An exaggerated response to a noxious heat stimulus, often measured using a radiant heat source and recording the time it takes for the animal to withdraw its paw.[7]

Spinal Nerve Ligation (SNL): Developed by Kim and Chung, this model involves the tight ligation of specific spinal nerves (commonly L5 and L6) that contribute to the sciatic nerve.[9] This procedure results in a more localized and specific nerve injury, leading to robust and long-lasting mechanical allodynia and thermal hyperalgesia in the corresponding paw.[9]

Drug Administration and Behavioral Testing: In these preclinical studies, the test compounds (e.g., aconitine, amitriptyline) are typically administered systemically via intraperitoneal (i.p.) injection or orally.[7][8] Following drug administration, the animals are subjected to behavioral tests at various time points to assess the analgesic effects of the treatment.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Aconitum alkaloids and standard-of-care neuropathic pain medications are mediated through distinct signaling pathways.

Neuropathic_Pain_Signaling_Pathways cluster_Aconitum Aconitum Alkaloids (e.g., Aconitine) cluster_Gabapentinoids Gabapentinoids (Gabapentin, Pregabalin) cluster_TCAs Tricyclic Antidepressants (e.g., Amitriptyline) cluster_Pain Pain Signaling Aconitine Aconitine NaV Voltage-Gated Sodium Channels (NaV) Aconitine->NaV Binds to and modulates Ectopic_Discharge Reduced Ectopic Nerve Firing NaV->Ectopic_Discharge Inhibition leads to Pain_Transmission Pain Signal Transmission Ectopic_Discharge->Pain_Transmission Gabapentinoids Gabapentin / Pregabalin CaV Voltage-Gated Calcium Channels (α2δ subunit) Gabapentinoids->CaV Bind to Neurotransmitter_Release Decreased Neurotransmitter Release (e.g., Glutamate (B1630785), Substance P) CaV->Neurotransmitter_Release Inhibition leads to Neurotransmitter_Release->Pain_Transmission Amitriptyline Amitriptyline SERT_NET Serotonin (B10506) and Norepinephrine (B1679862) Transporters (SERT/NET) Amitriptyline->SERT_NET Inhibits reuptake via Synaptic_Monoamines Increased Synaptic Serotonin & Norepinephrine SERT_NET->Synaptic_Monoamines Descending_Inhibition Enhanced Descending Inhibitory Pain Pathways Synaptic_Monoamines->Descending_Inhibition Descending_Inhibition->Pain_Transmission Inhibits

Caption: Mechanisms of action for Aconitum alkaloids and standard-of-care neuropathic pain drugs.

Aconitum alkaloids, such as aconitine, primarily exert their effects by modulating voltage-gated sodium channels on neuronal membranes.[1] In the context of neuropathic pain, where damaged nerves exhibit hyperexcitability and spontaneous firing, the action of these alkaloids can reduce this ectopic activity, thereby dampening the transmission of pain signals.

In contrast, standard-of-care drugs have different mechanisms. Gabapentin and pregabalin bind to the alpha-2-delta subunit of voltage-gated calcium channels, which are upregulated in injured nerves.[10] This interaction reduces the influx of calcium into presynaptic terminals, leading to a decrease in the release of excitatory neurotransmitters like glutamate and substance P. Amitriptyline, a tricyclic antidepressant, works by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system.[11] This enhances the activity of descending inhibitory pain pathways, which act to suppress the transmission of pain signals in the spinal cord.

Conclusion

Preclinical evidence suggests that diterpenoid alkaloids from Aconitum species possess analgesic properties that may be beneficial for the treatment of neuropathic pain. One study indicated that aconitine has a similar efficacy to carbamazepine in a rodent model.[1] However, the significant toxicity associated with these natural compounds remains a major hurdle for their clinical development.

Standard-of-care drugs for neuropathic pain, such as gabapentin, pregabalin, and amitriptyline, have well-established mechanisms of action and a more favorable safety profile, although their efficacy is limited in a substantial portion of patients.

Further research is required to fully elucidate the therapeutic potential of Aconitum alkaloids. This includes comprehensive studies to identify less toxic derivatives, establish a clear therapeutic window, and conduct direct, well-controlled comparative studies against current first-line treatments. The development of novel delivery systems that could target these alkaloids to the site of nerve injury might also help to mitigate systemic toxicity and enhance their therapeutic potential. For now, they remain an interesting area of investigation rather than a clinically viable alternative to established therapies.

References

Independent Verification of Carmichaenine D: A Comparative Analysis of Published Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published biological data for Carmichaenine D, a C19-diterpenoid alkaloid, against other related compounds. Due to the likely misspelling of the compound in public databases, this report focuses on "carmichasine D," as identified in the primary literature. All available quantitative data has been summarized, and detailed experimental methodologies are provided for key cited experiments to facilitate independent verification and further research.

Summary of Quantitative Data

Initial reports on the biological activity of carmichasine D indicated a lack of significant cytotoxic effects against a panel of human cancer cell lines. The primary publication by Li et al. (2018) evaluated carmichasine D and its analogs (carmichasines A-C) against four human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), A549 (lung carcinoma), and 786-0 (renal cell carcinoma). The study concluded that none of these compounds exhibited considerable cytotoxic activity. Unfortunately, the specific IC50 values from this primary study are not publicly available in the abstract or subsequent citations.

For comparative purposes, the table below includes cytotoxicity data for other C19-diterpenoid alkaloids isolated from Aconitum carmichaelii, as reported in other studies. This allows for a broader understanding of the structure-activity relationships within this class of compounds.

CompoundCell LineAssayIC50 (µM)Publication
Carmichasine D MCF-7, HCT116, A549, 786-0Not specifiedNot reported (inactive)Li, Y., et al. (2018)
Other C19-DAs A549, H460MTT7.97 - 28.42Structurally diverse diterpenoid alkaloids... (2021)

Experimental Protocols

The following is a generalized protocol for the cytotoxicity assays typically employed for evaluating compounds like carmichasine D, based on common laboratory practices and methodologies described in related literature.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549, 786-0) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., carmichasine D) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to various concentrations in the culture medium. The cells are then treated with these different concentrations of the compound. A vehicle control (medium with the same concentration of DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow of a typical in vitro cytotoxicity assay.

Logical Relationship of this compound Investigation

logical_relationship cluster_compound Compound of Interest cluster_source Source cluster_activity Biological Evaluation cluster_comparison Comparative Analysis carmichaenine_d This compound (likely Carmichasine D) cytotoxicity Cytotoxicity Assay carmichaenine_d->cytotoxicity verification Independent Verification (Data not found) carmichaenine_d->verification plant Aconitum carmichaelii plant->carmichaenine_d related_compounds Other C19-Diterpenoid Alkaloids plant->related_compounds result No Significant Activity (IC50 not reported) cytotoxicity->result result->verification related_compounds->verification

Caption: Investigation and verification process for this compound.

A Guide to Comparative Transcriptomics Analysis of Aconitum Alkaloids: Unraveling Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Aconitum, commonly known as aconite, wolf's bane, or monkshood, encompasses a diverse group of flowering plants that produce a variety of potent diterpenoid alkaloids. These alkaloids, including the highly toxic aconitine (B1665448) and its derivatives like carmichaenine, have been utilized in traditional medicine for centuries. Understanding the biosynthesis of these complex molecules is crucial for their potential therapeutic applications and for mitigating their toxicity. Comparative transcriptomics analysis has emerged as a powerful tool to elucidate the genetic underpinnings of their production.

Comparative Insights from Aconitum Transcriptomics

Transcriptomic studies of various Aconitum species, such as Aconitum carmichaelii and Aconitum japonicum, have identified numerous candidate genes involved in the biosynthesis of diterpenoid alkaloids.[1][2][3] These studies typically compare gene expression profiles across different tissues (e.g., roots, leaves, flowers) or developmental stages to pinpoint genes co-expressed with alkaloid accumulation.

Key Findings from Transcriptomic Analyses:

  • Identification of Biosynthetic Genes: Researchers have identified a multitude of unigenes potentially involved in the biosynthesis of phenylpropanoids, alkaloids, and terpenoids.[1]

  • Tissue-Specific Expression: The expression of genes related to diterpenoid alkaloid biosynthesis often shows tissue-specific patterns, with higher expression frequently observed in the roots.[2]

  • Key Enzyme Families: Several families of enzymes are consistently implicated in the intricate biosynthetic pathways of these alkaloids.

Quantitative Data Summary

The following table summarizes the key enzyme families and candidate genes identified through transcriptomic analyses of Aconitum species and their putative roles in diterpenoid alkaloid biosynthesis.

Gene/Enzyme FamilyPutative Function in Diterpenoid Alkaloid BiosynthesisReferences
ent-Copalyl diphosphate (B83284) synthasesEarly steps in the formation of the diterpenoid scaffold.[3]
Cytochrome P450 monooxygenasesHydroxylation and other modifications of the diterpenoid skeleton.[3]
MethyltransferasesMethylation of hydroxyl groups, altering the structure and activity of the alkaloids.[3]
BAHD acyltransferasesAcylation, including the addition of acetyl and benzoyl esters, which can impact toxicity.[3]
Transcription FactorsRegulation of the expression of biosynthetic genes.[3]

Experimental Protocols

A generalized experimental protocol for the transcriptomic analysis of Aconitum species, based on published studies, is outlined below.

1. Plant Material Collection and RNA Extraction:

  • Collect various tissues (e.g., main roots, lateral roots, stems, leaves, flowers, fruits) from mature Aconitum plants.

  • Immediately freeze the collected tissues in liquid nitrogen and store them at -80°C.

  • Extract total RNA from the frozen tissues using a suitable RNA extraction kit, followed by quality and quantity assessment using a spectrophotometer and agarose (B213101) gel electrophoresis.

2. Library Preparation and Sequencing:

  • Construct cDNA libraries from the extracted RNA using a library preparation kit.

  • Perform high-throughput sequencing of the cDNA libraries using a platform such as the Illumina HiSeq.[1]

3. De Novo Transcriptome Assembly and Annotation:

  • Assemble the high-quality reads into contigs and unigenes using de novo assembly software.

  • Annotate the unigenes by performing BLAST searches against public databases such as the NCBI non-redundant protein (Nr) database, Swiss-Prot, and the Kyoto Encyclopedia of Genes and Genomes (KEGG).[1]

4. Differential Gene Expression Analysis:

  • Map the reads from each tissue sample back to the assembled transcriptome.

  • Calculate the expression levels of the unigenes (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

  • Identify differentially expressed genes (DEGs) between different tissues or conditions using statistical methods.

5. Functional Enrichment Analysis:

  • Perform Gene Ontology (GO) and KEGG pathway enrichment analyses on the DEGs to identify over-represented biological processes and metabolic pathways.[1]

6. Quantitative Real-Time PCR (qRT-PCR) Validation:

  • Validate the expression patterns of key candidate genes identified from the transcriptomic analysis using qRT-PCR.

Visualizations

Experimental Workflow for Aconitum Transcriptomics

experimental_workflow plant_material Aconitum Plant Tissues (Roots, Leaves, etc.) rna_extraction Total RNA Extraction plant_material->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing assembly De Novo Transcriptome Assembly sequencing->assembly annotation Functional Annotation (BLAST, GO, KEGG) assembly->annotation deg_analysis Differential Gene Expression Analysis assembly->deg_analysis functional_enrichment Functional Enrichment Analysis deg_analysis->functional_enrichment validation qRT-PCR Validation deg_analysis->validation

Caption: A generalized workflow for transcriptomic analysis in Aconitum species.

Proposed Biosynthetic Pathway of Diterpenoid Alkaloids in Aconitum

biosynthetic_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) ent_copalyl ent-Copalyl Diphosphate ggpp->ent_copalyl ent-Copalyl diphosphate synthases diterpenoid_scaffold Diterpenoid Scaffold ent_copalyl->diterpenoid_scaffold hydroxylation Hydroxylation (Cytochrome P450s) diterpenoid_scaffold->hydroxylation methylation Methylation (Methyltransferases) hydroxylation->methylation acylation Acylation (BAHD Acyltransferases) methylation->acylation alkaloids Diterpenoid Alkaloids (e.g., Aconitine, Carmichaenine) acylation->alkaloids

Caption: A simplified proposed biosynthetic pathway for diterpenoid alkaloids in Aconitum.

References

Assessing the Off-Target Profile of Carmichaenine D: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Carmichaenine D is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, which have a long history in traditional medicine. Like many of its structural relatives, this compound's therapeutic potential is accompanied by a significant risk of toxicity, a common characteristic of Aconitum alkaloids.[1][2] This toxicity is often attributed to on-target effects at voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity.[1][2][3] However, a comprehensive understanding of a compound's safety profile requires a thorough investigation of its off-target interactions. This guide provides a framework for assessing the off-target effects of this compound compared to a hypothetical analog, "Analog X," to aid researchers, scientists, and drug development professionals in prioritizing candidates with a more favorable safety profile.

Due to the limited publicly available data on the specific off-target profile of this compound, this guide will present a standard workflow for such an assessment, complete with detailed experimental protocols and illustrative, hypothetical data.

Known Toxicities of Diterpenoid Alkaloids: The Importance of Off-Target Screening

The primary mechanism of toxicity for many diterpenoid alkaloids, such as the well-studied aconitine (B1665448), is the activation of voltage-dependent sodium channels. This action can lead to life-threatening cardiac arrhythmias and neurological symptoms. Some alkaloids have also been shown to interact with potassium channels, which can further contribute to their cardiotoxic effects. While these on-target toxicities are a major concern, off-target interactions with other crucial cellular components like kinases, G-protein coupled receptors (GPCRs), and other ion channels can lead to unforeseen adverse effects. Identifying these off-target liabilities early in the drug discovery process is critical for mitigating risk and reducing late-stage attrition of drug candidates.

A Standardized Cascade for In Vitro Off-Target Profiling

A tiered approach is recommended for efficiently screening for off-target effects. This typically begins with broad panel screens against large target families, followed by more focused studies on any identified "hits."

dot

Caption: A typical workflow for in vitro off-target screening.

Comparative Off-Target Profile: this compound vs. Analog X (Hypothetical Data)

The following tables present hypothetical data for this compound and a structurally related "Analog X" to illustrate how off-target screening results can be compared. For this example, both compounds are tested at a concentration of 10 µM in the initial broad panel screens.

Table 1: Kinase Panel Screen Results (% Inhibition at 10 µM)

Kinase TargetThis compoundAnalog XPotential Implication
EGFR 8%5%Low activity
VEGFR2 12%9%Low activity
Src 65%15%Hit for this compound
Aurora A 92%11%Significant Hit for this compound
CDK2 15%18%Low activity

Table 2: GPCR Binding Screen Results (% Inhibition at 10 µM)

GPCR TargetThis compoundAnalog XPotential Implication
Adrenergic α1A 7%4%Low activity
Dopamine D2 11%8%Low activity
Serotonin (B10506) 5-HT2A 58%12%Hit for this compound
Muscarinic M1 85%9%Significant Hit for this compound
Opioid µ 4%6%Low activity

Table 3: Safety Pharmacology Panel Results (% Inhibition at 10 µM)

Ion Channel/Transporter TargetThis compoundAnalog XPotential Implication
hERG (Kv11.1) 45%5%Potential cardiac liability for this compound
Nav1.5 (peak) 75%68%On-target activity expected for both
Cav1.2 25%18%Low activity
SERT (Serotonin Transporter) 62%10%Hit for this compound

Interpretation:

Based on this hypothetical data, this compound shows significant off-target activity against Aurora A kinase, the M1 muscarinic receptor, the 5-HT2A serotonin receptor, and the serotonin transporter. Furthermore, its inhibition of the hERG channel, even if moderate at this concentration, warrants further investigation due to the risk of QT prolongation. In contrast, "Analog X" displays a much cleaner off-target profile, with significantly less activity at these unintended targets. This would suggest that Analog X may have a wider therapeutic window and a more favorable safety profile.

Detailed Experimental Protocols

The following are representative protocols for the key assays used in the initial off-target screening.

In Vitro Kinase Panel Screen (Luminescence-Based Assay)

This protocol is adapted from a generic luminescence-based kinase assay format, such as the ADP-Glo™ Kinase Assay.

  • Objective: To determine the inhibitory activity of test compounds against a broad panel of protein kinases.

  • Principle: Kinase activity is quantified by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which serves as a substrate for luciferase, generating a luminescent signal that is inversely proportional to kinase inhibition.

  • Materials:

    • Recombinant protein kinases

    • Kinase-specific peptide substrates

    • Test compounds (dissolved in DMSO)

    • ATP

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

    • White, opaque 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dispense a small volume (e.g., 25 nL) of each compound dilution into the assay plate wells. Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.

    • Add the kinase enzyme solution to each well and briefly incubate.

    • Initiate the kinase reaction by adding a solution containing the substrate and ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls. For hits identified in the primary screen, a full dose-response curve is generated to determine the IC50 value.

GPCR Radioligand Binding Assay

This protocol describes a competitive binding assay to assess the affinity of test compounds for a panel of GPCRs.

  • Objective: To determine if test compounds can displace a known radioligand from its target GPCR.

  • Principle: A fixed concentration of a high-affinity radioligand is incubated with a membrane preparation containing the target receptor, in the presence and absence of the test compound. The amount of radioligand displaced by the test compound is measured, indicating the test compound's binding affinity.

  • Materials:

    • Cell membrane preparations expressing the target GPCRs

    • Radioligands specific for each target receptor (e.g., ³H-prazosin for α1A adrenergic receptor)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (receptor-specific)

    • Scintillation fluid

    • Glass fiber filter plates

    • Microplate scintillation counter

  • Procedure:

    • In a 96-well plate, add the assay buffer, membrane preparation, radioligand, and test compound (or vehicle control).

    • Incubate the plate at a specified temperature for a time sufficient to reach binding equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity bound to the filters using a microplate scintillation counter.

    • Calculate the percent inhibition of radioligand binding caused by the test compound. For hits, a dose-response curve is generated to determine the Ki value.

hERG Manual Patch-Clamp Assay

This protocol is the "gold standard" for assessing a compound's potential to block the hERG potassium channel, a key indicator of proarrhythmic risk.

  • Objective: To directly measure the effect of a test compound on the electrical current flowing through hERG channels.

  • Principle: The whole-cell patch-clamp technique is used to control the voltage across the membrane of a single cell expressing hERG channels and record the resulting ion currents.

  • Materials:

    • A cell line stably expressing the human hERG channel (e.g., HEK293 cells)

    • Extracellular and intracellular recording solutions

    • Test compounds

    • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

    • Borosilicate glass capillaries for making micropipettes

  • Procedure:

    • A single cell expressing hERG channels is selected, and a glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance "giga-seal."

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • A specific voltage protocol is applied to the cell to elicit hERG currents. A common protocol involves a depolarizing step to open the channels, followed by a repolarizing step to measure the characteristic "tail current."

    • Once a stable baseline current is established, the cell is perfused with the extracellular solution containing the test compound at various concentrations.

    • The effect of the compound on the hERG current amplitude is recorded at each concentration.

    • The percent inhibition is calculated, and a dose-response curve is fitted to the data to determine the IC50 value.

dot

hERG_Signaling cluster_0 Cardiac Action Potential cluster_1 Ion Channel Activity cluster_2 Drug Interaction AP_Phase3 Phase 3 (Repolarization) AP_Phase4 Phase 4 (Resting) AP_Phase3->AP_Phase4 AP_Phase0 Phase 0 (Depolarization) AP_Phase2 Phase 2 (Plateau) AP_Phase0->AP_Phase2 AP_Phase2->AP_Phase3 hERG hERG (IKr) Channel (K+ Efflux) hERG->AP_Phase3 drives Prolongation Delayed Repolarization (QT Prolongation) hERG->Prolongation inhibition leads to Na_Channel Nav1.5 (Na+ Influx) Na_Channel->AP_Phase0 drives Ca_Channel Cav1.2 (Ca2+ Influx) Ca_Channel->AP_Phase2 contributes to CarmichaenineD This compound Block Blockade CarmichaenineD->Block Block->hERG Prolongation->AP_Phase3 affects

Caption: Role of hERG in cardiac repolarization and drug interaction.

Conclusion

A thorough assessment of off-target effects is a cornerstone of modern drug safety evaluation. For natural products like this compound, which belong to a class of compounds with known toxicities, this process is especially critical. By employing a systematic screening cascade, researchers can identify potential liabilities early, enabling data-driven decisions. The hypothetical comparison between this compound and "Analog X" demonstrates how a cleaner off-target profile can significantly enhance a compound's attractiveness for further development. The detailed protocols provided herein offer a starting point for establishing a robust in-house capability for off-target profiling, ultimately leading to the selection of safer and more effective therapeutic candidates.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper handling and disposal of potent compounds are paramount to ensuring a safe laboratory environment. Carmichaenine D, an Aconitum alkaloid, is presumed to be highly toxic, necessitating stringent disposal protocols. In the absence of specific official guidelines for this compound, a cautious approach based on the safe handling of highly toxic alkaloids is mandatory. This document outlines the essential procedures for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with all local and institutional regulations, is critical.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Aconitum alkaloids are known for their severe toxicity. Assume this compound possesses similar hazardous properties.

Table 1: Hazard Summary for Aconitum Alkaloids

Hazard CategoryDescription
Acute Toxicity Potentially fatal if swallowed, inhaled, or in contact with skin.
Target Organs Central nervous system, cardiovascular system.
Symptoms of Exposure Numbness, tingling, cardiovascular irregularities, respiratory paralysis.
Environmental Hazard Potentially toxic to aquatic life. Avoid release into the environment.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile or neoprene gloves.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is essential when handling the solid compound or if aerosolization is possible.

II. Step-by-Step Disposal Protocol for this compound

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation of Waste:

    • At the point of generation, immediately segregate all this compound waste from non-hazardous waste.

    • Use dedicated, clearly labeled, and leak-proof containers for solid and liquid waste.

  • Solid Waste Disposal:

    • Includes contaminated consumables such as pipette tips, vials, and gloves.

    • Place all solid waste into a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

    • Seal the bag and then securely close the container.

  • Liquid Waste Disposal:

    • Includes unused solutions or solvent rinses from contaminated glassware.

    • Collect all liquid waste in a dedicated, shatter-proof, and leak-proof hazardous waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Disposal:

    • Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear hazard warning (e.g., "Highly Toxic").

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

    • Ensure containers are stored away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

III. Decontamination of Laboratory Equipment

A thorough decontamination protocol is crucial to prevent cross-contamination and accidental exposure.

Experimental Protocol for Decontaminating Glassware:

  • Initial Rinse:

    • Working within a chemical fume hood and wearing appropriate PPE, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual this compound.

    • Collect this solvent rinse as hazardous liquid waste.

  • Soaking:

    • Prepare a high-pH base bath (e.g., a saturated solution of sodium carbonate or a specialized laboratory cleaning solution) in a designated container.

    • Submerge the rinsed glassware in the base bath and allow it to soak for a minimum of 24 hours. This can help to hydrolyze and deactivate the alkaloid.

  • Thorough Washing:

    • After soaking, remove the glassware and wash it thoroughly with a standard laboratory detergent and hot water.

  • Final Rinse:

    • Rinse the glassware multiple times with deionized water.

  • Drying:

    • Allow the glassware to air dry completely or place it in a drying oven.

IV. Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Don PPE: Before addressing the spill, don the full range of mandatory PPE.

  • Containment:

    • For solid spills, gently cover with a damp paper towel to prevent the powder from becoming airborne.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup:

    • Carefully collect the contained material using appropriate tools (e.g., scoop, forceps) and place it into a designated hazardous waste container.

  • Decontaminate:

    • Wipe the spill area with a cloth soaked in a high-pH cleaning solution, followed by a water rinse.

    • All cleanup materials must be disposed of as hazardous solid waste.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

CarmichaenineD_Disposal_Workflow start This compound Waste Generation waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Vials, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinses) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal

Caption: Disposal workflow for this compound waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.